7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Description
BenchChem offers high-quality 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
7-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-2,12H,3-4H2 |
InChI Key |
MIEBUHKCMFUENB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2F)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one: A Technical Guide to Scaffold Generation in Oncology Drug Discovery
Executive Summary
The functionalized dihydroquinolin-4(1H)-one core is a privileged heterocyclic scaffold, gaining unprecedented traction in the design of covalent allosteric inhibitors, most notably targeting the KRAS G12C mutation[1]. The molecule 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS: 1935018-00-0) serves as a critical synthetic intermediate[2]. The orthogonal reactivity profile of its two halogens—the 7-bromo group primed for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) and the 8-fluoro group exerting intense electronic modulation and metabolic stability—makes it a cornerstone for multidimensional structure-activity relationship (SAR) optimization[3].
This whitepaper details the mechanistic causality, retrosynthetic logic, and standardized multigram-scale preparation of this specific scaffold, providing bench scientists with a highly robust, self-validating synthetic pathway.
Retrosynthetic Logic and Mechanistic Causality
The most reliable disconnection for 2,3-dihydroquinolin-4(1H)-ones relies on the intramolecular Friedel-Crafts acylation of an
The Elegance of Steric and Electronic Regioselectivity
A critical challenge in the cyclization of meta-substituted anilines is the generation of inseparable regioisomeric mixtures (i.e., cyclization at the C2 versus C6 positions). However, the specific substitution pattern of 3-bromo-2-fluoroaniline effectively transforms this limitation into an asset:
-
Ring Size Constraint: The secondary amine strongly activates the aromatic ring (ortho/para director). The formation of a stable six-membered ring restricts the electrophilic attack exclusively to the ortho positions relative to the amine.
-
Absolute Regiocontrol: The C2 position of the starting aniline is permanently occupied by the fluoro substituent. Thus, the transient acylium ion is sterically and electronically forced to attack the sole available ortho position (C6).
-
Result: This absolute structural blockage guarantees 100% regioselectivity. Upon ring closure, the C6 of the aniline becomes the C4a bridgehead of the quinolinone, seamlessly positioning the bromo group at C7 and the fluoro group at C8.
Retrosynthetic workflow and forward synthesis of 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
Reaction Optimization: Why Eaton's Reagent?
While historical procedures heavily rely on Polyphosphoric Acid (PPA) for intramolecular cyclizations[3], modern multigram operations demand safer, less viscous alternatives[5]. Extensive evaluation reveals that Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is far superior for this specific transformation.
Table 1: Quantitative Optimization of the Intramolecular Cyclization Step
| Condition / Reagent | Temp (°C) | Time (h) | Yield (%) | Workup Profile / Observations |
| PPA | 120 | 4.0 | 45% | Viscous polymer mass; difficult aqueous quench; product charring. |
| SOCl₂ then AlCl₃ | 25 | 16.0 | 62% | Two-step sequence; requires strict anhydrous conditions[5]. |
| Eaton's Reagent | 80 | 3.0 | 88% | Optimal. Homogeneous flow; simple ice-water precipitation. |
| TfOH | 60 | 2.0 | 85% | Excellent kinetics, but cost-prohibitive for large-scale operations. |
Standardized Synthetic Protocols
The following step-by-step methodologies represent a self-validating system. Visual, physical, and chromatographic checkpoints are embedded within the procedures to confirm reaction progression without requiring continuous LC-MS monitoring.
Phase 1: Preparation of 3-((3-bromo-2-fluorophenyl)amino)propanoic acid
The aza-Michael addition relies on prolonged heating to overcome the deactivating nature of the halogenated aniline.
-
Reagent Assembly: To a 500 mL round-bottom flask equipped with a reflux condenser, add 3-bromo-2-fluoroaniline (20.0 g, 105 mmol), acrylic acid (9.1 g, 126 mmol, 1.2 eq.), and anhydrous toluene (150 mL).
-
Activation: Introduce 0.1 eq of glacial acetic acid to facilitate the protonation of the acrylic acid carbonyl, enhancing its electrophilicity.
-
Thermal Reflux: Heat the mixture to 110 °C. The reaction is initially a clear pale-yellow solution.
-
Self-Validation Checkpoint (TLC): After 16 hours, monitor via TLC (Hexane:EtOAc 1:1, UV 254 nm). The starting aniline (
) will be fully consumed. The product appears as a zwitterionic streak near the baseline ( ). -
Isolation: Cool to room temperature. Concentrate the toluene in vacuo. Triturate the resulting crude oil with cold diethyl ether to induce crystallization. Filter and dry the white solid (Yield: ~23.5 g, 85%).
Phase 2: Cyclization to 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Eaton's reagent facilitates rapid dehydration and acylium ion generation.
-
Reagent Assembly: Charge a 250 mL round-bottom flask with Eaton’s Reagent (100 mL). Cool to 0 °C in an ice bath to safely control the initial heat of dissolution.
-
Addition: Slowly add the intermediate acid (20.0 g, 76 mmol) portion-wise over 15 minutes. Causality Note: The mixture will temporarily form a thick slurry.
-
Cyclization: Remove the ice bath and heat the mixture to 80 °C.
-
Self-Validation Checkpoint: After 45 minutes at 80 °C, the slurry visually transitions into a completely clear, deep-amber solution. This marks the full generation of the acylium ion intermediate. Continue heating for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 2:1). The highly polar acid at the baseline will vanish, replaced by a distinct, less-polar spot (
) corresponding to the loss of the free carboxylic acid. -
Quenching & Workup: Cool the solution to room temperature. Pour it dropwise into 500 mL of vigorously stirred crushed ice/water.
-
Purification: The sudden pH shift and aqueous environment trigger the immediate precipitation of the desired cyclized product as an off-white solid. Filter via a sintered glass funnel, wash with cold water until the filtrate is neutral, and dry under high vacuum at 50 °C (Yield: ~16.3 g, 88%).
Applications in KRAS G12C Drug Discovery
Beyond being a synthetic exercise, 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is heavily utilized in the pipeline of targeted oncology therapies[3]. When integrated into larger scaffolds, the secondary amine (N1) is often coupled with piperazine derivatives, while the C7-bromo undergoes Suzuki coupling with highly functionalized aryl boronic acids[1]. This creates the specific rigid, 3D topologies required to lock onto the Switch-II pocket of the mutated KRAS protein.
Mechanism of action for quinolin-4-one derived covalent allosteric KRAS G12C inhibitors.
References
-
Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors. ACS Publications.[Link]
-
Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C. ACS Publications.[Link]
-
Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal.[Link]
Sources
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- 2. CAS 1935018-00-0 | 4H56-B-54 | MDL MFCD28348548 | 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one | SynQuest Laboratories [synquestlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 5. 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one|CAS 132588-91-1 [benchchem.com]
- 6. Nanjing Qishi Biotechnology Co. Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
A Comprehensive Technical Guide to 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides an in-depth exploration of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As of the latest database searches, a specific CAS number for this molecule has not been publicly cataloged, suggesting its status as a novel or not widely available research compound. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview, from its proposed synthesis and characterization to its potential therapeutic applications, grounded in established chemical principles and data from structurally related analogs.
Introduction: The Quinolinone Scaffold in Drug Discovery
The 2,3-dihydroquinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical and pharmacological properties. The introduction of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the exploration of a broad chemical space.
This guide will focus on the 7-bromo-8-fluoro substituted dihydroquinolinone, a substitution pattern that is anticipated to confer unique electronic and conformational properties, making it a compelling candidate for targeted therapeutic development.
Physicochemical and Predicted Properties
While experimental data for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is not available due to its novelty, its fundamental properties can be predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₉H₇BrFNO | - |
| Molecular Weight | 244.06 g/mol | PubChem (for 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one)[4] |
| Appearance | Off-white to pale yellow solid | Analogy to similar compounds |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General solubility of heterocyclic compounds |
| Predicted XLogP3 | ~2.0 | PubChem (for 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one)[4] |
Proposed Synthesis Pathway
The synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one can be approached through a multi-step sequence, leveraging established methodologies for the formation of the dihydroquinolinone ring system. A plausible and efficient route is proposed below, starting from commercially available precursors.
Diagram of Proposed Synthesis Workflow
Caption: A plausible multi-step synthesis route for the target compound.
Detailed Experimental Protocol
Step 1: Nitration of 2-Fluoroaniline
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 2-fluoroaniline, maintaining the temperature below 10°C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, keeping the temperature below 5°C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated product, 3-fluoro-2-nitroaniline, is filtered, washed with water, and dried.
Step 2: Sandmeyer Reaction to Introduce Bromine
-
Dissolve 3-fluoro-2-nitroaniline in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the CuBr solution, which will result in the evolution of nitrogen gas.
-
Stir the reaction at room temperature for several hours.
-
Extract the product, 2-bromo-1-fluoro-3-nitrobenzene, with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Reduction of the Nitro Group
-
Dissolve 2-bromo-1-fluoro-3-nitrobenzene in ethanol or acetic acid.
-
Add iron powder and a catalytic amount of ammonium chloride (or perform catalytic hydrogenation with H₂ gas and a Palladium on carbon catalyst).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove the iron catalyst and concentrate the filtrate.
-
The resulting crude 3-bromo-2-fluoroaniline can be purified by column chromatography.
Step 4: Amide Formation
-
Dissolve 3-bromo-2-fluoroaniline in a suitable solvent such as dichloromethane or THF.
-
Add a base, such as pyridine or triethylamine.
-
Cool the mixture to 0°C and add 3-chloropropionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and evaporate the solvent to yield N-(3-bromo-2-fluorophenyl)-3-chloropropanamide.
Step 5: Intramolecular Friedel-Crafts Acylation
-
To a flask containing a Lewis acid such as aluminum chloride or polyphosphoric acid (PPA), add the N-(3-bromo-2-fluorophenyl)-3-chloropropanamide.
-
Heat the mixture, typically between 80-120°C, for several hours.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
The crude product, 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, will precipitate and can be collected by filtration.
-
Purify the final product by recrystallization or column chromatography.
Analytical Characterization
The successful synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one should be confirmed by a suite of analytical techniques. The expected spectroscopic data are as follows:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons, with coupling patterns influenced by the bromine and fluorine substituents. Two triplet signals corresponding to the methylene protons of the dihydroquinolinone ring are also expected.
-
¹³C NMR: The spectrum will display nine distinct carbon signals. The carbonyl carbon should appear downfield (around 190-200 ppm). The aromatic carbons will show splitting due to C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone will be present around 1680 cm⁻¹. An N-H stretching band will be observed in the region of 3200-3400 cm⁻¹.
Potential Applications in Drug Discovery
The 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one scaffold holds considerable promise for the development of novel therapeutic agents.
-
Kinase Inhibitors: The quinolinone core is a known pharmacophore for various kinase inhibitors. The specific substitution pattern of this compound could allow for targeted inhibition of kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: Quinolone derivatives have a long history as effective antibacterial agents. This novel scaffold could be explored for its potential against drug-resistant bacterial strains.
-
CNS-Active Agents: The lipophilicity and ability to cross the blood-brain barrier conferred by the fluoro- and bromo-substituents could make this compound a starting point for the development of drugs targeting central nervous system disorders.
The bromine atom at the 7-position provides a convenient point for further chemical modification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
While specific toxicity data for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is not available, it should be handled with the care appropriate for a novel research chemical. Based on the hazards of similar compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one represents a promising, albeit currently under-explored, chemical entity. This technical guide provides a robust framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations and offers a clear path for researchers to access this novel compound. The unique combination of a dihydroquinolinone core with a 7-bromo and 8-fluoro substitution pattern makes it a valuable target for further investigation in the pursuit of new and effective therapeutic agents.
References
- Fluorochem. (n.d.). 7-Bromo-8-fluoroquinoline.
- PubChem. (n.d.). 7-Bromo-2,3-dihydroquinolin-4(1H)-one.
- ChemScene. (n.d.). 7-Bromo-2,3-dihydroquinolin-4(1H)-one.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline.
- BLDpharm. (n.d.). 8-Bromo-7-fluoro-1,2,3,4-tetrahydroquinoline.
- BLDpharm. (n.d.). 7-Bromo-2,3-dihydroquinolin-4(1H)-one hydrochloride.
- Musiol, R. (2017). Quinolones as prospective anticancer drugs. Future Medicinal Chemistry, 9(5), 505-525.
- PubChem. (n.d.). 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones.
- PubChemLite. (n.d.). 7-bromo-8-fluoroisoquinoline (C9H5BrFN).
- Sigma-Aldrich. (n.d.). 7-Bromo-8-hydroxyquinoline.
- ChemicalBook. (n.d.). 7-Bromoquinoline synthesis.
- Google Patents. (2021). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
- Zhou, Y., & Murphy, P. V. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(15), 7089–7109.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
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Unlocking the Therapeutic Promise of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one: A Technical Guide for Preclinical Investigation
A Foreword for the Modern Drug Discovery Professional: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile and potent pharmacological activities.[1][2] Its derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, and anti-inflammatory properties, among others.[3][4] The strategic introduction of halogen atoms, such as bromine and fluorine, into these structures is a well-established method for modulating their biological efficacy and pharmacokinetic profiles.[5][6][7] This guide focuses on a specific, promising derivative: 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. While direct biological data for this exact molecule is emerging, its structural features suggest significant potential. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a structured approach to investigate and validate its hypothesized biological activities.
The Scientific Rationale: Why 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one Merits Investigation
The therapeutic potential of this molecule is inferred from its core structure and strategic halogenation:
-
The Dihydroquinolin-4(1H)-one Core: This hydrogenated quinoline moiety is a key feature in numerous compounds with demonstrated biological activities, including anticancer properties.[8][9] Its presence suggests that the target molecule could engage with similar biological pathways.
-
Fluorine at Position 8: Fluoroquinolones are a major class of antibiotics, known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[10][11] The fluorine atom is crucial for their mechanism of action, which typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[12][13]
-
Bromine at Position 7: The introduction of a bromine atom can enhance the therapeutic activity of a compound.[5][14][15] Bromination can increase lipophilicity, potentially improving membrane permeability and target engagement.[15] Furthermore, bromine-containing compounds have shown significant promise as antimicrobial and anticancer agents.[6][14]
Based on these structural alerts, the primary hypothesized biological activities for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one are anticancer and antimicrobial activities.
Investigating the Anticancer Potential
Quinolone derivatives can exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of topoisomerase enzymes, which are vital for DNA replication in cancer cells.[16][17][18] Dihydroquinoline derivatives, in particular, have been identified as potential anticancer agents.[19][20][21]
Hypothesized Mechanism of Action: Topoisomerase II Inhibition
A plausible mechanism of action is the inhibition of human topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.[16][22]
Caption: Hypothesized antimicrobial mechanism of action.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [23][24] Principle: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth. [23][24] Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.
-
Pick 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. [24] * Dilute this standardized suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of the Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate. [25] * Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells. [25] * Perform serial two-fold dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step. [25]Discard the final 100 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours. [25]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. [24]
-
Data Presentation and Interpretation
The antimicrobial activity can be summarized in a table of MIC values.
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one | [Insert Value] |
| Escherichia coli (ATCC 25922) | 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one | [Insert Value] |
| Pseudomonas aeruginosa (ATCC 27853) | 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one | [Insert Value] |
| Ciprofloxacin (Control) | [Insert Value] |
Synthesis and Future Directions
While a specific synthesis for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is not widely published, related dihydroquinolinone derivatives can be synthesized through established chemical routes. [26] Future research should focus on:
-
Lead Optimization: If promising activity is observed, further structural modifications can be explored to enhance potency and selectivity.
-
In Vivo Studies: Promising candidates should be evaluated in animal models of cancer and infectious diseases.
-
Mechanism of Action Studies: More detailed studies can be conducted to confirm the hypothesized mechanisms of action and identify potential off-target effects.
-
Biofilm Eradication Assays: Given the activity of halogenated quinolines against biofilms, this is a critical area for further investigation. [27][28] This technical guide provides a robust framework for the initial preclinical evaluation of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. The outlined protocols and hypothesized mechanisms, grounded in the established pharmacology of the quinolone scaffold, offer a clear path for elucidating the therapeutic potential of this promising compound.
References
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The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. (2024). Available at: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. (2025). Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). Available at: [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
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- Kloskowski, T., et al. (2025). Potential mechanism of quinolones action on cancer cells.
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- Al-Zoubi, R. M., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4220.
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- Racz, A., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science, 90(5).
- Gorgan, D. L., et al. (2018).
- Racz, A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(5), e1129.
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- Luminescent dihydroquinolines: fluorescence in aqueous media and insights into anticancer activity. (2025). Read by QxMD.
- Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Journal of Medicinal Chemistry, 61(21), 9575–9585.
- Millanao, A., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7297.
-
Halogenated Quinolines: Antibacterial Agents that Prevent and Eradicate Microbial Biofilms. (2020). University of Florida. Available at: [Link]
- Pirozhenko, V. V., et al. (2020). Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Biointerface Research in Applied Chemistry, 10(4), 5949-5956.
- Kubanik, M., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5583–5592.
- de Oliveira, B. R., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of the Brazilian Chemical Society, 31(5), 1018-1028.
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
- Kim, J. S., et al. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3984-3987.
- Li, Y., et al. (2016). A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. Anticancer Research, 36(5), 2105-2111.
- Kumar, S., et al. (2025). Quinoline-A Next Generation Pharmacological Scaffold. Journal of Drug Delivery and Therapeutics, 15(11), 1-10.
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. (2022). Available at: [Link]
- Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Al-Zoubi, R. M., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Molecules, 25(20), 4688.
- Mehta, D., et al. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Medicinal Chemistry Research, 33(4), 1-25.
- Quinoline: A perpetual, multipurpose scaffold in medicinal chemistry. (2020).
- Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1186793.
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Technical Guide: NMR Spectral Elucidation of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Executive Summary
In contemporary medicinal chemistry, halogenated 2,3-dihydroquinolin-4(1H)-ones serve as critical pharmacophores and building blocks, particularly in the synthesis of fluoroquinolone antibiotics, topoisomerase II inhibitors, and selective PARP inhibitors. The incorporation of a fluorine atom at the C-8 position and a heavy halogen (bromine) at the C-7 position dramatically alters the steric profile, lipophilicity, and electronic topology of the parent scaffold.
This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral elucidation of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one . Written from the perspective of an Application Scientist, it transcends basic tabular data to explain the specific causational principles behind heteronuclear spin-spin couplings (
Experimental Rationale & Sample Preparation Workflow
Obtaining high-fidelity NMR data for halogenated heterocycles demands strict control over solvent environments. The secondary amine (NH) at the 1-position is prone to rapid proton exchange in protic solvents (like Methanol-
Figure 1. Self-validating NMR data acquisition and processing workflow for heterocycles.
Structural Dynamics & Spin System Causality
The aromatic ring of 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a tightly coupled spin system dominated by opposing inductive and mesomeric effects:
-
Deactivation via Carbonyl (C-4): The C-4 ketone acts as a strong electron-withdrawing group via resonance, depleting electron density at the ortho (C-5) and para (C-7) positions [2]. This deshields the H-5 proton, pushing it downfield.
-
Activation via Amine (N-1): The lone pair on the N-1 nitrogen pushes electron density into the ring, specifically shielding the para position (C-6) and ortho position (C-8).
-
Halogen Interplay (C-7 Br, C-8 F): Fluorine exerts an extreme inductive electron-withdrawing effect combined with strong
-coupling to adjacent nuclei. The bromine atom at C-7 induces a heavy-atom effect, subtly altering the chemical shift of the adjacent C-6 proton while remaining NMR-silent itself [3].
Because C-7 and C-8 are occupied, the only remaining aromatic protons are H-5 and H-6 , making them an isolated, mutually ortho-coupled pair (
Quantitative Spectral Data: ¹H & ¹⁹F NMR
The table below summarizes the quantitative 1D proton and fluorine resonance data, causally mapped to structural topology.
Table 1: ¹H and ¹⁹F NMR Spectral Parameters (400 MHz / 376 MHz, DMSO- )
| Nucleus | Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Mechanistic Assignment |
| ¹H | 7.62 | dd | 1H | H-5: Deshielded by ortho-carbonyl. Shows strong ortho coupling to H-6 and weak para coupling to F-8. | |
| ¹H | 7.25 | br s | N/A (Exchangeable) | 1H | NH: Broad peak due to quadrupolar relaxation of |
| ¹H | 7.05 | dd | 1H | H-6: Shielded by para-NH. Exhibits diagnostic meta-coupling ( | |
| ¹H | 3.45 | m (pseudo-t) | 2H | CH₂-2: Downfield aliphatic shift due to direct attachment to the electronegative N-1 atom [3]. | |
| ¹H | 2.65 | t | 2H | CH₂-3: Shifted downfield by the adjacent anisotropic cone of the C-4 carbonyl. | |
| ¹⁹F | -132.5 | d | 1F | F-8: Aryl fluoride peak. Split into a doublet purely by the meta proton (H-6). |
Quantitative Spectral Data: ¹³C NMR & Heteronuclear Splitting
A hallmark of aromatic fluorine chemistry is the extensive scalar coupling mapped across the carbon skeleton. In 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, nearly the entire aromatic ring demonstrates diagnostic doublet splitting (
Table 2: ¹³C NMR Spectral Parameters (100 MHz, DMSO- )
| Carbon | Shift (δ, ppm) | Multiplicity | Mechanistic Assignment | |
| C-4 | 191.5 | s | - | Carbonyl carbon (isolated from F-8 splitting). |
| C-8 | 149.2 | d | 245.0 | C-F (ipso): Massive one-bond heteronuclear splitting definitively tags this node. |
| C-8a | 139.5 | d | 14.5 | Bridgehead carbon attached to Nitrogen (ortho to F-8). |
| C-5 | 126.8 | d | 2.5 | Aromatic CH (para to F-8). |
| C-4a | 121.5 | d | 4.8 | Bridgehead carbon (meta to F-8). |
| C-6 | 118.4 | d | 6.2 | Aromatic CH (meta to F-8). Highly shielded by para-amine group. |
| C-7 | 106.2 | d | 21.0 | C-Br: Heavy shielding by Bromine. Strong ortho F-8 coupling ( |
| C-2 | 41.5 | s | - | Aliphatic CH₂ attached to Nitrogen. |
| C-3 | 37.2 | s | - | Aliphatic CH₂ adjacent to Carbonyl. |
2D Correlation Strategies (HSQC & HMBC)
To establish absolute trust in the assignment (avoiding structural ambiguity between positional isomers), scientists rely on 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC identifies protons separated by 2 or 3 bonds (
The most robust topological proof for 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one revolves around locating the unprotonated C-4 (carbonyl) and C-7 (brominated) carbons using remote proton flags.
Figure 2. Vital HMBC networking utilized to cement the positions of the non-protonated halogens and carbonyl groups.
-
Validating the Halogen Geometry: H-5 gives a distinct HMBC cross-peak with the brominated C-7 carbon (
), proving their alternating orientation. -
Validating the Carbonyl Orientation: Both H-5 and aliphatic H-2 show
correlations back to the C-4 carbonyl group, definitively framing the bridgehead topology.
Step-by-Step Methodology: Laboratory Protocol
To guarantee reproducibility and self-validating data outputs, implement the following instrument protocol during NMR analysis:
-
Sample Preparation: Dissolve exactly 5.0 mg of the 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one API into 0.6 mL of anhydrous DMSO-
(99.9% isotopic purity). Ensure no undissolved particulates remain to prevent localized magnetic inhomogeneities (shim distortion). Transfer to a standard 5 mm NMR tube [1]. -
1D ¹H Acquisition Setup:
-
Lock onto the DMSO-
deuterium signal. -
Shim the Z and Z2 gradients to achieve a line shape (FWHM) of
Hz for the internal TMS standard. -
Set the Relaxation Delay (
) to 2.0 seconds minimum. Ensure a 30° flip angle. Execute 16-32 scans.
-
-
1D ¹³C Acquisition Setup:
-
Use power-gated broadband proton decoupling (WALTZ-16).
-
Set
to 2.5 seconds (quaternary carbons like C-7 and C-4 take longer to relax) [4]. -
Execute 1,024 to 2,048 scans.
-
-
1D ¹⁹F Acquisition Setup:
-
Use a wide sweep width (~200 ppm) centered around -100 ppm.
-
If using proton decoupling, apply inverse gated decoupling to prevent Nuclear Overhauser Effect (NOE) distortion of quantitative peak areas.
-
-
Phase & Baseline Correction: Perform rigorous zero-order and first-order phase corrections. Accurate phase yields symmetrical signal bases, allowing precise extraction of the complex
coupling constants ( and ) using the spectrometer's peak-picking algorithm.
Conclusion
By systematically profiling the
References
-
Eshghi, H., et al. "Silica ferric hydrogensulfate is an efficient heterogeneous catalyst for the cyclization of 2-aminochalcones to the corresponding 2,3-dihydroquinolin-4(1H)-ones." Iranian Journal of Catalysis 4.4 (2014). URL:[Link]
-
PubChem. "7-Bromo-2,3-dihydroquinolin-4(1H)-one." National Center for Biotechnology Information. CID 14501409. URL:[Link]
-
Silva, A. M., et al. "Structural Parameters of the Interaction between Ciprofloxacin and Human Topoisomerase-II β Enzyme: Toward New 19F NMR Chemical Shift Probes." Molecules, vol. 27, no. 24, 8739 (2022). URL:[Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, a halogenated heterocyclic scaffold of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of expected chemical shifts to offer a detailed mechanistic interpretation of spectral features. We will explore the causal relationships between the molecule's electronic structure—profoundly influenced by its bromine and fluorine substituents—and the resultant NMR parameters. This guide details the theoretical underpinnings, predictive analysis of 1D and 2D NMR spectra, and robust, self-validating experimental protocols for data acquisition. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate the structure of this and similar complex heterocyclic systems.
Introduction to 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one and NMR
The 2,3-dihydroquinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific analogue, 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, incorporates two key halogen atoms that modulate its physicochemical properties, such as lipophilicity and metabolic stability. The bromine atom often serves as a handle for further synthetic transformations (e.g., cross-coupling reactions), while the fluorine atom can enhance binding affinity and block metabolic degradation.
Given the critical role of precise molecular structure in determining biological function, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to map the connectivity and chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. For a molecule with the complexity of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, a multi-dimensional NMR approach is not just beneficial, but essential for complete and accurate assignment of all proton and carbon signals.[2][3]
This guide will systematically deconstruct the expected ¹H and ¹³C NMR spectra, paying special attention to the diagnostic influence of the C7-Br and C8-F substituents on chemical shifts and spin-spin coupling constants.
Foundational NMR Principles for Structural Analysis
A successful NMR analysis hinges on understanding how molecular structure translates into spectral parameters. For this molecule, the interplay of inductive effects, resonance, and through-bond/through-space couplings is particularly instructive.
-
Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups (like C=O, F, Br) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and shifting its signal to a higher ppm value (downfield).[4] Conversely, electron-donating groups increase shielding, moving signals upfield.
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of nuclear spins through the intervening bonding electrons, causing signals to split into multiplets.[5] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about connectivity. The number of bonds separating the coupled nuclei determines the type of coupling (e.g., ³J for vicinal protons, ¹J for directly bonded C-H).
-
The Influence of Halogens:
-
Fluorine (¹⁹F): As the most electronegative element, fluorine exerts a strong deshielding effect. Furthermore, since ¹⁹F has a nuclear spin of I = ½ (like ¹H), it couples to nearby ¹H and ¹³C nuclei, providing invaluable structural information.[6] These ¹H-¹⁹F and ¹³C-¹⁹F couplings can occur over multiple bonds and are highly sensitive to geometry.[7][8]
-
Bromine (Br): Bromine is also electronegative and deshields adjacent nuclei, though its effect is less pronounced than fluorine's.[9] Its primary influence is on the chemical shifts of the carbons and protons on the aromatic ring. Unlike ¹⁹F, the common isotopes of bromine (⁷⁹Br and ⁸¹Br) are quadrupolar, which typically results in line broadening rather than observable scalar coupling in high-resolution solution NMR.[10]
-
Predictive ¹H and ¹³C NMR Spectral Analysis
To facilitate a clear analysis, we will use the standard IUPAC numbering for the quinolinone ring system.
Caption: Structure and numbering of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the N-H proton, two aromatic protons (H-5, H-6), and two sets of methylene protons (H-2, H-3).
-
N-H Proton (H-1): This proton is attached to a nitrogen atom adjacent to an aromatic ring and alpha to a carbonyl group (an amide-like environment). It is expected to appear as a broad singlet far downfield, likely in the range of δ 8.0-9.0 ppm . Its chemical shift can be sensitive to solvent and concentration.[11]
-
Aromatic Protons (H-5, H-6):
-
H-6: This proton is ortho to H-5 and meta to the bromine at C-7. It is expected to be a doublet of doublets due to coupling with H-5 (³JHH, typical ortho coupling of 7-9 Hz) and a smaller long-range coupling to the fluorine at C-8 (⁴JHF, typically 1-3 Hz).[12] Its chemical shift will be in the aromatic region, estimated around δ 7.3-7.5 ppm .
-
H-5: This proton is ortho to H-6 and para to the bromine atom. It will appear as a doublet due to the strong ortho coupling with H-6 (³JHH ≈ 7-9 Hz). Any coupling to the fluorine atom would be over five bonds (⁵JHF) and is likely to be too small to be resolved. Due to the deshielding effect of the adjacent carbonyl group (C-4), H-5 is expected to be the most downfield of the aromatic protons, likely around δ 7.8-8.0 ppm .
-
-
Aliphatic Protons (H-2, H-3): These two methylene groups form an ethyl fragment (-CH₂-CH₂-).
-
H-3: These protons are adjacent to the carbonyl group at C-4. The strong deshielding effect of the carbonyl will shift this signal downfield. It is expected to appear as a triplet around δ 2.8-3.0 ppm , with a coupling constant (³JHH) of approximately 6-8 Hz from the adjacent H-2 protons.
-
H-2: These protons are adjacent to the nitrogen atom (N-1). The nitrogen's electronegativity will also cause a downfield shift, but less so than the carbonyl's effect on H-3. This signal is expected to be a triplet around δ 3.5-3.7 ppm , with the same coupling constant (³JHH ≈ 6-8 Hz) from coupling to H-3.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine unique carbon atoms. The key diagnostic features will be the C-F and C-Br signals and the associated C-F coupling constants.[13]
-
Carbonyl Carbon (C-4): As is characteristic for ketone/amide carbonyls, this carbon will be the most downfield signal, expected around δ 190-195 ppm . It will likely appear as a triplet due to three-bond coupling with the H-3 protons (³JCH).
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a):
-
C-8 (bearing Fluorine): This carbon will show a very large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), making it easily identifiable.[7][14] Its chemical shift will be significantly influenced by the direct attachment of fluorine, expected around δ 150-155 ppm (d, ¹JCF ≈ 250 Hz) .
-
C-7 (bearing Bromine): The direct attachment of bromine will cause a downfield shift, but also a characteristic "heavy atom" shielding effect compared to an unsubstituted carbon. The signal is expected around δ 115-120 ppm . It will also exhibit a two-bond coupling to fluorine (²JCF ≈ 15-25 Hz).
-
C-8a: This carbon is bonded to nitrogen and is ortho to the fluorine-bearing C-8. It will be deshielded by the nitrogen and will show a two-bond coupling to fluorine (²JCF ≈ 20-30 Hz). Expected chemical shift is around δ 140-145 ppm .
-
C-6: This carbon is meta to the fluorine and will show a smaller three-bond coupling (³JCF ≈ 5-10 Hz). Its chemical shift is predicted to be around δ 128-132 ppm .
-
C-5: This carbon is para to the fluorine, and the four-bond coupling (⁴JCF) is typically small (1-4 Hz).[15] It is adjacent to the quaternary C-4a. Expected chemical shift is around δ 125-130 ppm .
-
C-4a: This quaternary carbon is adjacent to the carbonyl group. It will likely show a three-bond C-F coupling (³JCF ≈ 3-7 Hz). Its chemical shift is expected around δ 120-125 ppm .
-
-
Aliphatic Carbons (C-2, C-3):
-
C-2: Attached to nitrogen, this carbon is expected around δ 45-50 ppm .
-
C-3: Alpha to the carbonyl group, this carbon is expected around δ 35-40 ppm .
-
A DEPT-135 experiment would be invaluable to confirm these assignments, showing C-5 and C-6 as positive signals (CH) and C-2 and C-3 as negative signals (CH₂), while the quaternary (C-4, C-4a, C-7, C-8, C-8a) carbons would be absent.
Confirmation via 2D NMR Spectroscopy
While 1D NMR provides a strong foundation, 2D NMR experiments are required for definitive, unambiguous assignment.[16][17]
Caption: Workflow for NMR-based structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. The key expected correlations are:
-
A cross-peak between the signals for H-2 and H-3 , confirming their vicinal relationship.
-
A cross-peak between H-5 and H-6 , confirming the aromatic spin system.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides direct confirmation for:
-
H-2 correlating with C-2.
-
H-3 correlating with C-3.
-
H-5 correlating with C-5.
-
H-6 correlating with C-6.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton by revealing 2- and 3-bond correlations between protons and carbons. Key expected correlations include:
-
H-2 protons correlating to C-3 , C-4 , and C-8a .
-
H-3 protons correlating to C-2 and C-4a .
-
H-5 proton correlating to C-4 , C-7 , and C-4a .
-
H-6 proton correlating to C-8 and C-4a .
-
The N-H proton correlating to C-2 and C-8a .
-
Caption: Diagram of key diagnostic HMBC correlations.
Data Summary Tables
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| N-H | 8.0 - 9.0 | br s | - |
| H-5 | 7.8 - 8.0 | d | ³J(H5-H6) ≈ 7-9 |
| H-6 | 7.3 - 7.5 | dd | ³J(H6-H5) ≈ 7-9, ⁴J(H6-F8) ≈ 1-3 |
| H-2 | 3.5 - 3.7 | t | ³J(H2-H3) ≈ 6-8 |
| H-3 | 2.8 - 3.0 | t | ³J(H3-H2) ≈ 6-8 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Coupling Constant(s) (Hz) |
| C-4 | 190 - 195 | s | - |
| C-8 | 150 - 155 | d | ¹J(C8-F8) ≈ 240-260 |
| C-8a | 140 - 145 | d | ²J(C8a-F8) ≈ 20-30 |
| C-6 | 128 - 132 | d | ³J(C6-F8) ≈ 5-10 |
| C-5 | 125 - 130 | d | ⁴J(C5-F8) ≈ 1-4 |
| C-4a | 120 - 125 | d | ³J(C4a-F8) ≈ 3-7 |
| C-7 | 115 - 120 | d | ²J(C7-F8) ≈ 15-25 |
| C-2 | 45 - 50 | s | - |
| C-3 | 35 - 40 | s | - |
Experimental Protocols
Adherence to a meticulous experimental protocol is essential for acquiring high-quality, reproducible NMR data.[1]
NMR Sample Preparation
Objective: To prepare a homogeneous, contaminant-free solution of the analyte at an appropriate concentration for 1D and 2D NMR experiments.
Materials:
-
7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (analyte)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton wool
Procedure:
-
Weighing: Accurately weigh approximately 15-20 mg of the analyte into a clean, dry vial. This concentration is a robust choice, providing excellent signal-to-noise for ¹H experiments within minutes and allowing for high-quality ¹³C and 2D spectra to be acquired in a reasonable timeframe (1-4 hours).[18][19]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. CDCl₃ is a good starting choice as it is a relatively non-polar solvent capable of dissolving many organic compounds and has a minimal number of solvent signals.[20] Gently swirl the vial to fully dissolve the compound.
-
Filtration and Transfer: Create a micro-filter by placing a small plug of cotton wool into a Pasteur pipette. Carefully draw the analyte solution into the pipette and filter it directly into the NMR tube. This step is critical to remove any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.[21]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
NMR Data Acquisition
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
Procedure:
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample. Good shimming is crucial for sharp lines and high resolution.
-
¹H Spectrum:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
-
¹³C{¹H} Spectrum:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-2048 scans, spectral width of 240-250 ppm, relaxation delay of 2 seconds.
-
Process and calibrate the spectrum using the CDCl₃ triplet centered at 77.16 ppm.
-
-
DEPT-135 Spectrum:
-
Acquire a DEPT-135 spectrum to differentiate carbon types. This experiment is much faster than a standard ¹³C spectrum for this purpose.
-
-
2D Spectra (COSY, HSQC, HMBC):
-
Use standard, gradient-selected (gs) pulse programs for gs-COSY, gs-HSQC, and gs-HMBC.
-
Optimize the spectral widths in both dimensions to cover all relevant signals.
-
For the HMBC experiment, a long-range coupling delay optimized for 8 Hz is a good starting point to observe typical ²JCH and ³JCH correlations.[22]
-
The number of scans and increments will depend on the sample concentration but should be sufficient to achieve good signal-to-noise for all cross-peaks.
-
Conclusion
The comprehensive NMR analysis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a prime example of modern structural elucidation. By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. The spectral features are dominated by the powerful electronic effects of the carbonyl group and the two halogen substituents. In particular, the observation of characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provides definitive markers for assigning the aromatic portion of the molecule. The workflow and interpretive logic detailed in this guide provide a robust framework for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring the scientific integrity of their structural assignments.
References
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Krishnamurthy, V. V. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 115. [Link]
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Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2004). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174. [Link]
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Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
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Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
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Bioorganic & Medicinal Chemistry Letters. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H). ScienceDirect. [Link]
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ACS Publications. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
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Fürtig, B., Richter, C., Wöhnert, J., & Schwalbe, H. (2004). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 126(48), 15882-15888. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Schaefer, T., & Peeling, J. (1982). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 60(17), 2225-2229. [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and a new model for the calculation of proton chemical shifts in haloalkanes. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]
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University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
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Angell, Y. L., & Opella, S. J. (2014). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Israel Journal of Chemistry, 54(5-6), 675-690. [Link]
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ResearchGate. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]
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El-Faham, A., & El-Sayed, B. A. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. InTech. [Link]
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SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]
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University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. [Link]
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Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]
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Mass spectrometry fragmentation of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Mass Spectrometry Fragmentation Dynamics of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one: A Senior Application Scientist’s Perspective
Executive Summary
The robust analysis of highly functionalized aza-heterocycles is a cornerstone of modern pharmaceutical development. The compound 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one contains a dense array of structural features—a cyclic ketone, a secondary amine, and two distinct halogens—that produce highly deterministic fragmentation patterns during Collision-Induced Dissociation (CID). As a Senior Application Scientist, I present this technical guide to dissect the thermodynamic pathways and kinetic controls governing its tandem mass spectrometry (LC-MS/MS) behavior. By emphasizing the intrinsic causality of molecular bond energies, this document provides researchers with self-validating workflows for unambiguous structural elucidation.
Structural Context & Ionization Thermodynamics
Before establishing analytical workflows, one must decode the analyte's atomic architecture. The molecule consists of a fused dihydropyridin-4-one system attached to a benzene ring substituted at the C7 (bromine) and C8 (fluorine) positions.
In positive Electrospray Ionization (ESI+), the predominant precursor species is the protonated molecule
Recognizing this isotopic distribution is not merely a structural footnote; it acts as an internal diagnostic filter. Any daughter fragment retaining the intact aromatic ring must inherit this isotopic doublet[1]. Conversely, the sudden loss of this signature unequivocally signals the cleavage of the C-Br bond.
Mechanistic Pathways of Collision-Induced Dissociation (CID)
The cleavage of 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is strictly dictated by the hierarchical ordering of Bond Dissociation Energies (BDE). We observe three distinct competitive fragmentation channels based on thermodynamic and kinetic controls:
Kinetic Control: Decarbonylation (Loss of CO)
Like many cyclic ketones, the dihydroquinolin-4-one core undergoes a facile alpha-cleavage followed by the expulsion of carbon monoxide (-28 Da). This pathway shrinks the heterocyclic system via ring contraction. Because the halogens reside on the aromatic ring, the resulting fragment ions, m/z 216 / 218, seamlessly retain the heavy halogen doublet. This phenomenon parallels the well-documented cleavage mechanics of analogous fused aza-heterocycles like quinolones[2].
Thermodynamic Control: Halogen Extrusion Dynamics
The stereoelectronic interplay between the C-Br and C-F bonds establishes a bifurcation in energy demands[1].
-
Bromine Loss: The C-Br bond is comparatively weak (~280 kJ/mol). Upon reaching moderate collision energies, the molecule undergoes either homolytic cleavage to lose a bromine radical (Br•, -79/-81 Da) forming an odd-electron species at m/z 165, or a rearrangement to lose HBr (-80/-82 Da), yielding a stable even-electron cation at m/z 164.
-
Fluorine Loss: The C-F bond is extremely robust (~485 kJ/mol). Additionally, the proximity of the 8-fluoro substituent to the N1-amine likely facilitates intramolecular hydrogen bonding. Consequently, the loss of HF (-20 Da) to yield m/z 224 / 226 is only observed at significantly elevated collision energies.
Terminal Scaffold Degradation
At higher collision gas pressures, secondary tandem losses occur (e.g., consecutive loss of CO and HBr). Diagnostic structural studies of structurally parallel dihydroflavonols show that sequential core cleavages strip the molecule down to its most stable aromatic backbone[3]. For our specific analyte, the terminal ion rests at m/z 136.
Figure 1: Mechanistic CID pathways of 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
Quantitative Data Presentation
The following table summarizes the deterministic output of the ESI-MS/MS process, allowing researchers to quickly parameterize analytical methods (such as Multiple Reaction Monitoring, MRM).
| Fragment Ion (m/z) | Neutral Loss | Composition / State | Relative CE Demand | Diagnostic Significance |
| 244.0 / 246.0 | - | N/A | Validates intact brominated precursor | |
| 216.0 / 218.0 | 28 Da | Low (15-20 eV) | Confirms presence of cyclic ketone | |
| 224.0 / 226.0 | 20 Da | High (>35 eV) | Verifies proximal fluorine orientation | |
| 165.0 | 79/81 Da | Medium (25-30 eV) | Locates C-Br bond presence | |
| 164.0 | 80/82 Da | Medium (25-30 eV) | Favored even-electron rearrangement | |
| 136.0 | 108/110 Da | High (>40 eV) | Terminal aromatic core confirmation |
Experimental Workflows & Self-Validating Protocols
A robust experimental methodology must self-validate to eliminate false positives arising from isobaric background matrices. The following step-by-step protocol embeds the isotopic principles directly into the workflow.
Step 1: Preparation & Direct Infusion Tuning
-
Reconstitute the reference standard to a concentration of 100 ng/mL in an infusion matrix of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Introduce the sample into the ESI source via a syringe pump at a flow rate of 10 µL/min.
-
Establish MS1 Full Scan parameters (e.g., Capillary Voltage: 3.0 kV, Desolvation Temp: 350°C).
-
Self-Validation Checkpoint: Isolate the dual parent ions. If the 244.0/246.0 m/z peaks do not integrate to a ~50.5:49.5 abundance ratio, the sample is either heavily contaminated or the target molecule has degraded.
Step 2: Energy-Resolved Breakdown Curves
-
Set the first quadrupole (Q1) to isolate m/z 244.0 (the
isotope). -
Ramp the collision energy (CE) in the collision cell (Q2) linearly from 10 eV to 50 eV using Argon or Nitrogen as the collision gas.
-
Record the appearance curves for m/z 216.0, 164.0, and 136.0 in the third quadrupole (Q3).
-
Repeat the isolation and ramping process for the
isotope (m/z 246.0). -
Self-Validation Checkpoint: The normalized breakdown energy curves for the CO-loss fragments (m/z 216 and 218) must overlap perfectly. Any deviation indicates a cross-contaminating isobaric interference reacting at a different thermodynamic threshold.
Step 3: Chromatographic Deployment (LC-MS/MS)
-
Column: Superficially Porous Particle (SPP) C18 column (2.1 x 50 mm, 2.7 µm) to achieve sharp peak capacities.
-
Gradient: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a rapid ballistic gradient from 5% B to 95% B over 4.5 minutes.
-
Program the MRM transitions based on the optimum CE values obtained in Step 2. Utilize the m/z 244
164 transition for robust quantification (due to high signal-to-noise) and m/z 244 216 as the qualifying transition.
References
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- Source: MSU Chemistry.
- A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry...
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An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. Given the novelty of this compound, this document emphasizes predictive insights based on its structural attributes and established knowledge of analogous fluoroquinolone and quinolinone structures. It further outlines detailed, field-proven methodologies for experimentally determining these critical physicochemical parameters, empowering researchers to generate robust and reliable data for drug discovery and development applications.
Introduction: Structural Rationale and Physicochemical Implications
7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a halogenated quinolinone derivative. The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. The introduction of bromine and fluorine atoms at the 7 and 8 positions, respectively, is anticipated to significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity.
The presence of a ketone group, a secondary amine within the dihydro-scaffold, and the aromatic ring system suggests a molecule with moderate polarity. The bromo and fluoro substituents will influence electron distribution and steric factors, which in turn will impact intermolecular interactions governing solubility and potential degradation pathways. Understanding these properties is paramount for formulation development, analytical method design, and predicting the compound's in vivo behavior.
Solubility Profile: A Predictive and Experimental Approach
Predicting the solubility of a novel compound is a crucial first step. Based on its structure, 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is expected to exhibit limited aqueous solubility and higher solubility in organic solvents. The secondary amine offers a site for protonation, suggesting that the solubility will be pH-dependent.
Theoretical Considerations
-
Aqueous Solubility: The hydrophobic nature of the brominated and fluorinated aromatic ring is likely to be the dominant factor, leading to low solubility in water.
-
pH-Dependent Solubility: The secondary amine (pKa to be determined) can be protonated at acidic pH, forming a more soluble salt. Conversely, in basic conditions, the compound will remain in its less soluble free base form.
-
Organic Solvent Solubility: Higher solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the ketone and amine moieties.
Experimental Workflow for Solubility Determination
A systematic approach is required to quantify the solubility in various solvent systems. The following protocol outlines a robust method for generating a comprehensive solubility profile.
Caption: Workflow for Forced Degradation (Stress Testing).
Detailed Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store vials of the stock solution and solid compound in an oven at a controlled temperature (e.g., 60-80°C).
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products).
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.
-
For characterization of major degradation products, LC-MS/MS analysis can be employed to obtain molecular weight and fragmentation information.
-
Data Presentation: Stability
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 0.1 M NaOH, RT | 24 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 3% H₂O₂, RT | 24 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Thermal (60°C) | 48 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Photolytic (ICH Q1B) | - | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Conclusion
This guide provides a foundational framework for characterizing the solubility and stability of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. While specific experimental data is not yet publicly available, the proposed methodologies, grounded in established principles for analogous compounds, offer a clear and scientifically rigorous path for researchers to generate the necessary data. The successful execution of these protocols will yield critical insights into the compound's behavior in various environments, directly supporting its advancement through the drug discovery and development pipeline.
References
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2012). Photolytic and photocatalytic degradation of fluoroquinolones in untreated river water under natural sunlight. Applied Catalysis B: Environmental, 119-120, 84-93. Retrieved from [Link]
Literature review on bromo-fluoro-dihydroquinolinones
An In-Depth Technical Guide to Bromo-Fluoro-Dihydroquinolinones: Synthesis, Biological Activity, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The Emerging Significance of Bromo-Fluoro-Dihydroquinolinones in Medicinal Chemistry
The dihydroquinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its structural versatility allows for interactions with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. This guide delves into a specific and promising subclass: bromo-fluoro-dihydroquinolinones. The strategic incorporation of both bromine and fluorine atoms onto the dihydroquinolinone core presents a compelling strategy for modulating physicochemical and pharmacological properties, with the potential to unlock novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of these intriguing compounds.
The Strategic Rationale for Bromo-Fluoro Substitution
The introduction of halogen atoms is a well-established and powerful tool in drug design. The unique properties of bromine and fluorine, when combined on a dihydroquinolinone scaffold, can synergistically enhance a molecule's therapeutic potential.
The Role of Fluorine: Enhancing Potency and Metabolic Stability
Fluorine substitution is a cornerstone of modern medicinal chemistry, primarily due to its ability to:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase a drug's half-life and bioavailability.[2]
-
Modulate Lipophilicity: Fluorine can alter a molecule's lipophilicity, which in turn influences its solubility, cell permeability, and ability to cross the blood-brain barrier.[2][3]
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, thereby increasing binding affinity and potency.
The Influence of Bromine: Modulating Activity and Target Interactions
Bromine, another key halogen in drug design, offers distinct advantages:
-
Formation of Halogen Bonds: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-receptor binding and molecular recognition.
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the electronic landscape of the dihydroquinolinone ring system, impacting its reactivity and interaction with biological targets.
-
Enhanced Antiproliferative Activity: The introduction of bromine atoms has been shown to significantly enhance the anticancer activity of quinoline derivatives.[4]
The combination of bromine and fluorine on the dihydroquinolinone scaffold offers a tantalizing prospect for fine-tuning a compound's pharmacological profile, creating a unique interplay of metabolic stability, binding affinity, and specific target interactions.
Synthetic Strategies for Bromo-Fluoro-Dihydroquinolinones
The efficient synthesis of bromo-fluoro-dihydroquinolinones is crucial for their exploration as potential therapeutic agents. Domino reactions, also known as cascade or tandem reactions, have emerged as a highly effective and atom-economical approach for constructing complex heterocyclic systems like dihydroquinolinones from simple starting materials in a single operation.[5][6]
Domino Reactions: A Powerful Tool for Dihydroquinolinone Synthesis
Domino reactions offer several advantages, including excellent atom economy, high selectivity, and reduced waste, making them prime examples of green chemistry.[5] Key domino strategies for dihydroquinolinone synthesis include:
-
Michael Addition-Initiated Cyclizations: These reactions involve the addition of a nucleophile to an α,β-unsaturated system, triggering an intramolecular cyclization to form the dihydroquinolinone ring.[6]
-
Metal-Catalyzed Cyclizations: Transition metals can catalyze a cascade of reactions, such as N-alkylation followed by intramolecular cyclization.
-
Enantioselective Organocatalyzed Reactions: Chiral organocatalysts can be employed for the asymmetric synthesis of dihydroquinolinones, providing access to enantiomerically enriched products.[6]
Caption: A generalized workflow for the synthesis of dihydroquinolinones via a domino reaction.
Proposed Synthetic Pathway for an 8-Fluoro-Dihydroquinolinone Derivative
A plausible two-step synthesis for the core 8-fluoro-3,4-dihydroquinolin-2(1H)-one structure starts from 3-fluoroaniline.[1] This can then be followed by bromination to introduce the bromo substituent.
Step 1: Amide Formation
The initial step is the acylation of 3-fluoroaniline with 3-chloropropionyl chloride to form the N-(3-fluorophenyl)-3-chloropropionamide intermediate.[1]
Step 2: Intramolecular Friedel-Crafts Acylation
The intermediate undergoes an intramolecular Friedel-Crafts acylation to yield 8-fluoro-3,4-dihydroquinolin-2(1H)-one. The cyclization is directed to the ortho position of the fluorine atom.[1]
Step 3: Bromination
The final step would involve the bromination of the 8-fluoro-3,4-dihydroquinolin-2(1H)-one to introduce a bromine atom at a specific position on the aromatic ring. The position of bromination would depend on the reaction conditions and the directing effects of the existing substituents.
Caption: A proposed synthetic route to bromo-fluoro-dihydroquinolinones.
Biological Activities and Therapeutic Potential
The dihydroquinolinone scaffold is associated with a wide range of biological activities. The introduction of bromo and fluoro substituents is anticipated to modulate these activities and potentially confer novel therapeutic properties.
Anticancer Activity
Substituted quinolines and dihydroquinolinones have shown significant promise as anticancer agents.[7][8][9] The presence of bromine atoms, in particular, has been shown to enhance antiproliferative activity.[4][7]
| Compound Class | Cancer Cell Lines | Reported Activity (IC50) | Reference |
| Bromo- and cyano-substituted 8-hydroxyquinolines | C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human colon adenocarcinoma) | 6.7 to 25.6 µg/mL | [10] |
| 2-Arylquinoline derivatives | HeLa, PC3 (prostate cancer) | IC50 values as low as 8.3 µM | [9] |
| Fluorinated quinoline analogues | MDA-MB-468 (triple-negative breast cancer) | IC50 values of 2.5–5 µM | [11] |
The anticancer mechanism of these compounds is often multifactorial and can involve the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes.
Central Nervous System (CNS) Applications
The ability of fluorine substitution to enhance blood-brain barrier penetration makes bromo-fluoro-dihydroquinolinones attractive candidates for CNS drug discovery.[2][3] The dihydroquinolinone scaffold itself is present in drugs targeting CNS disorders. While specific data on bromo-fluoro derivatives is limited, the structural similarity to known CNS-active compounds suggests potential applications in areas such as:
-
Neurodegenerative diseases
-
Psychiatric disorders
-
Neuropathic pain
Caption: Factors influencing the CNS penetration of drug candidates.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of bromo-fluoro-dihydroquinolinones and their biological activity is paramount for rational drug design.[12] While a comprehensive SAR for this specific class is still emerging, several key principles can be inferred from related compounds.
-
Position and Number of Halogen Substituents: The location and number of bromine and fluorine atoms on the quinoline ring are critical determinants of activity. For instance, in some quinoline series, di-bromo substitution leads to greater potency than mono-bromo substitution.[4]
-
Influence of Other Functional Groups: The presence of other substituents, such as hydroxyl, methoxy, or cyano groups, can work in concert with the halogen atoms to enhance biological activity.
-
Stereochemistry: For chiral dihydroquinolinones, the stereochemistry can have a profound impact on their interaction with biological targets and, consequently, their therapeutic efficacy.
Future Directions and Conclusion
Bromo-fluoro-dihydroquinolinones represent a promising, yet underexplored, area of medicinal chemistry. The strategic combination of bromine and fluorine on this privileged scaffold offers a powerful approach to developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
Future research in this field should focus on:
-
Development of Diverse Synthetic Methodologies: Expanding the synthetic toolbox to access a wider range of bromo-fluoro-dihydroquinolinone isomers with varied substitution patterns.
-
Comprehensive Biological Screening: Evaluating these compounds against a broad panel of biological targets to uncover new therapeutic applications.
-
In-depth Mechanistic Studies: Elucidating the precise mechanisms of action of the most promising lead compounds.
-
Systematic SAR Studies: Conducting thorough structure-activity relationship studies to guide the optimization of lead compounds into clinical candidates.
References
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). MDPI. Retrieved from [Link]
-
Hilgeroth, A., et al. (2015). Discovery of substituted 1,4-dihydroquinolines as novel promising class of P-glycoprotein inhibitors: First structure-activity relationships and bioanalytical studies. Bioorganic & Medicinal Chemistry Letters, 25(15), 2944-2947. Retrieved from [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). ResearchGate. Retrieved from [Link]
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Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. (2021). MDPI. Retrieved from [Link]
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Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(18), 10489-10500. Retrieved from [Link]
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Structure–activity relationship study and the effect of substituted.... (n.d.). ResearchGate. Retrieved from [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). PMC. Retrieved from [Link]
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A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Aperta. Retrieved from [Link]
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Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PMC. Retrieved from [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2022). ACS Publications. Retrieved from [Link]
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Da Settimo, F., et al. (2006). Synthesis, labeling, and biological evaluation of halogenated 2-quinolinecarboxamides as potential radioligands for the visualization of peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 49(12), 3645-3656. Retrieved from [Link]
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Fernandes, P. B., & Chu, D. T. (1989). Structure-activity relationship of quinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. Retrieved from [Link]
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Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2018). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 8(1), 1-13. Retrieved from [Link]
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The Privileged Scaffold: Discovery, Synthesis, and Characterization of Substituted Quinolinone Compounds
Executive Summary
Substituted quinolinone compounds—most notably 4-hydroxy-2-quinolinone derivatives—have emerged as highly versatile privileged scaffolds in modern drug discovery. Due to their unique bipartite electronic topology, they are capable of serving simultaneously as rigid hydrogen bond donors/acceptors and as robust
Mechanistic Rationale: The Quinolinone Privilege
The success of the quinolinone framework is not coincidental; it is governed by strict physicochemical causality. The core lactam ring restricts torsional entropy, allowing peripheral substituents to be projected into deep hydrophobic enzyme pockets with minimal energy penalty. Furthermore, the fused aromatic system exhibits high electron density, making it an ideal candidate for displacing water molecules and stabilizing target interfaces via non-covalent
A. Kinase Blockade in Acute Myeloid Leukemia (AML)
In the context of AML, mutations in the fms-like tyrosine kinase 3 (FLT3) drive unchecked cellular proliferation. Substituted quinolinones such as KR65367 and KR65370 have been discovered as ultra-potent inhibitors of this pathway[1].
-
Causality of Action: These compounds function via competitive blockade of the ATP-binding pocket. By occupying this cleft, the quinolinone prevents the trans-autophosphorylation necessary for FLT3 activation. This directly uncouples downstream signaling to STAT5, thereby arresting the transcription of pro-survival genes and triggering rapid apoptotic cell death[1].
B. Allosteric Modulation of Mutant IDH1
In solid tumors, mutant isocitrate dehydrogenase 1 (mIDH1) produces the oncometabolite D-2-hydroxyglutarate. Optimizing the quinolinone scaffold led to the discovery of highly selective, orally bioavailable inhibitors (e.g., Compound 63)[2].
-
Causality of Action: Crystallographic evidence reveals that these quinolinones bind unexpectedly to an allosteric site rather than the active cleft. This induces a conformational shift that sterically occludes the active site, ensuring high selectivity over wild-type IDH1 and preventing systemic metabolic toxicity[2].
C. Dual-Binding Inhibition in Alzheimer’s Disease
Traditional Alzheimer’s Disease (AD) therapies provide merely symptomatic relief because they target single pathological axes. Modern drug design has leveraged the quinolinone core to synthesize multifunctional Acetylcholinesterase (AChE) inhibitors[3].
-
Causality of Action: Quinolinone-dithiocarbamate hybrids are designed as dual-site binders. The quinolinone moiety anchors to the Peripheral Anionic Site (PAS) via
stacking with Trp286, which fundamentally halts AChE-induced Amyloid- aggregation. Concurrently, an alkyl linker threads the dithiocarbamate moiety down the enzyme gorge to bind the Catalytic Anionic Site (CAS), blocking acetylcholine hydrolysis[3][4].
Mechanistic & Experimental Visualizations
Below is the logical workflow mapping the dual-site occlusion mechanism utilized in recent AD therapeutic discoveries.
Caption: Dual-site occlusion of AChE by rationally designed quinolinone-dithiocarbamate hybrids.
Caption: FLT3-STAT5 signaling blockade by quinolinone derivatives in AML models.
Quantitative Structure-Activity Relationship (SAR) Profiles
The structural plasticity of quinolinones enables remarkable cross-therapeutic utility. The following table aggregates the quantitative binding data of lead quinolinone compounds[1][2][3].
| Compound ID | Target Scaffold Modulator | Primary Enzyme Target | Disease Application | IC₅₀ Potency | Mechanistic Driver |
| KR65370 | Substituted quinolinone | FLT3 Kinase | Acute Myeloid Leukemia | 0.57 nM | Deep ATP-competitive domain blockade |
| KR65367 | Substituted quinolinone | FLT3 Kinase | Acute Myeloid Leukemia | 2.7 nM | ATP-competitive domain blockade |
| Compound 4c | Quinolinone-dithiocarbamate | AChE (eeAChE/hAChE) | Alzheimer’s Disease | 0.16–0.22 μM | Dual PAS & CAS enzymatic gorge occlusion |
| Compound 7b | Fused quinoline core | AChE / BChE | Alzheimer’s Disease | 3.32 μM | Protein surface binding & A-beta displacement |
| Compound 63 | Orally bioavailable core | Mutant IDH1 (mIDH1) | Solid Tumors | High (Preclinical) | Enzyme-specific allosteric site stabilization |
Self-Validating Experimental Protocols
To ensure robust replication and rigorous scientific integrity (E-E-A-T), the following methodologies embed strict causality and internal validation checkpoints.
Protocol 1: Rational Synthesis of Dual-Binding Quinolinone Hybrids
This protocol details the integration of a dithiocarbamate pharmacophore onto a quinolinone base[3].
Step 1: Alkylation of the Quinolinone Core
-
Dissolve 1 equivalent of 4-hydroxy-2-quinolinone in anhydrous N,N-dimethylformamide (DMF). Causality: Anhydrous conditions prevent premature hydrolysis of the alkylating agent, ensuring high chemoselectivity.
-
Add 1.5 equivalents of anhydrous potassium carbonate (
) and stir for 30 minutes to deprotonate the hydroxyl/amine groups. -
Dropwise, add an excess (3 eq) of a selected dibromoalkane (e.g., 1,3-dibromopropane).
-
Validation Checkpoint 1 (TLC): Monitor reaction progression via Thin Layer Chromatography (9:1
:MeOH). The appearance of a highly lipophilic spot confirms the synthesis of the bromo-alkylated intermediate.
Step 2: Dithiocarbamate Substitution
-
Isolate the bromo-alkylated intermediate via silica gel column chromatography.
-
In a separate flask, generate the dithiocarbamate salt by reacting a secondary amine with carbon disulfide (
) in ethanol in the presence of at 0°C. Causality: The 0°C requirement controls the extreme exothermicity of reactions, avoiding solvent boil-off and side-product formation. -
Add the purified intermediate to the dithiocarbamate salt solution and reflux for 4-6 hours.
-
Validation Checkpoint 2 (LC-MS/NMR): Perform liquid chromatography-mass spectrometry to confirm the molecular ion peak. Confirm the disappearance of the characteristic
-bromo proton shifts (~3.4 ppm) in -NMR.
Protocol 2: High-Throughput AChE Inhibition Assay (Modified Ellman’s Method)
This assay identifies the competitive/non-competitive nature of newly synthesized dual-binders[3].
Step 1: Steady-State Pre-Incubation
-
Prepare a master mix containing 0.1 M phosphate buffer (pH 8.0), testing compounds (10 nM to 100 μM), and 0.03 U/mL of Electrophorus electricus AChE (eeAChE).
-
Incubate at 37°C for 15 minutes. Causality: Allosteric and PAS-binding inhibitors (like quinolinones) often exhibit slow-binding kinetics. Pre-incubation is biologically mandatory to allow the enzyme-inhibitor complex to reach steady-state equilibrium before substrate introduction.
Step 2: Kinetic Measurement
-
Add 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) to a final concentration of 0.3 mM, followed instantly by Acetylthiocholine iodide (ATCI) substrate (0.5 mM).
-
Monitor the cleavage of ATCI (which yields thiocholine) via its reaction with DTNB, generating the yellow 5-thio-2-nitrobenzoate anion. Record absorbance kinetically at 412 nm for 5 minutes.
-
Validation Checkpoint 3 (Z'-Factor): Include Donepezil as a positive control and a vehicle (DMSO) as a negative control. Calculate the Z'-factor (
). An assay yielding self-validates the protocol's resistance to background interference and pipetting variance.
References
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1 - PubMed / NIH (Biochemical and Biophysical Research Communications) 2.5 - MDPI (Organics) 3.2 - PubMed / NIH (Journal of Medicinal Chemistry) 4.3 - Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry
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Physical and chemical properties of halogenated quinolinones
An In-depth Technical Guide to the Physical and Chemical Properties of Halogenated Quinolinones
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Halogenated quinolinones represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial and anticancer properties.[1][2] The introduction of halogen atoms onto the quinolinone framework is a key strategy for modulating a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive exploration of the essential physical and chemical properties of these compounds. We will delve into their solid-state characteristics, solubility and lipophilicity profiles, and chemical reactivity, with a focus on the practical application of this knowledge in a research and drug development context. Detailed experimental protocols and mechanistic insights are provided to equip scientists with the foundational understanding required to design, synthesize, and characterize novel halogenated quinolinone derivatives.
Core Physicochemical Properties: Structure-Property Relationships
The therapeutic efficacy of any drug candidate is inextricably linked to its physicochemical properties. For halogenated quinolinones, understanding how halogenation impacts lipophilicity, solubility, and solid-state structure is paramount for designing molecules with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
Lipophilicity (LogP/LogD) and Aqueous Solubility
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic behavior. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
The Role of Halogenation: The introduction of a halogen atom generally increases a molecule's lipophilicity. This is a strategic trade-off often employed in drug design: increasing lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins, but it can also decrease aqueous solubility and increase metabolic turnover.[3] The specific halogen and its position on the quinolinone ring have a nuanced impact. For instance, the calculated LogP (CLogP) of a halogenated quinoline can be tuned to optimize its biological activity, as demonstrated in studies identifying potent antibacterial agents.[4]
Data Presentation: Lipophilicity of Representative Halogenated Quinolines
| Compound | Halogen Substituent(s) | Calculated LogP (CLogP) | Biological Context | Reference |
| HQ 2 | Halogenated (unspecified) | 3.44 | Potent anti-biofilm activity against S. epidermidis | [4] |
| Imlunestrant | Fluorine | 5.56 | Improved binding and metabolic stability | [3] |
| Remibrutinib | Fluorine | 4.28 | Increased lipophilicity, potential metabolic blocker | [3] |
Expert Insight: The choice of halogen is a critical decision. Fluorine, with its small size and high electronegativity, can block sites of metabolism and form key hydrogen bond interactions without significantly increasing steric bulk. Heavier halogens like chlorine and bromine have a more pronounced effect on increasing LogP and can participate in halogen bonding, a key intermolecular interaction.[5]
Experimental Protocol: Determination of LogD₇.₄ by the Shake-Flask Method
This protocol describes the gold-standard shake-flask method for determining the distribution coefficient at physiological pH (7.4).[6][7]
Principle: The compound is partitioned between two immiscible phases, n-octanol (simulating a lipid environment) and a phosphate-buffered saline (PBS) solution at pH 7.4. The concentration of the compound in each phase is then measured to calculate the LogD.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This ensures thermodynamic equilibrium during the experiment.
-
Sample Preparation: Prepare a stock solution of the halogenated quinolinone in a suitable solvent (e.g., 10 mM in DMSO).
-
Partitioning:
-
In a glass vial, combine 990 µL of the pre-saturated PBS buffer and 1000 µL of the pre-saturated n-octanol.
-
Add 10 µL of the 10 mM compound stock solution.
-
Seal the vial and mix on a rotator at a consistent, slow speed (e.g., 30 rpm) for at least 1 hour to ensure equilibrium is reached without forming an emulsion.[6]
-
-
Phase Separation: Centrifuge the vials at a low speed (e.g., 2000 rpm) for 10-15 minutes to achieve complete separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the PBS layer.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS.
-
-
Calculation:
-
Calculate the distribution coefficient: D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₚᵦₛ
-
Calculate LogD: LogD = log₁₀(D)
-
Trustworthiness: This protocol is self-validating by running replicates and including control compounds with known LogD values. Inconsistencies between literature and experimental values highlight the importance of robust internal measurements.
Solid-State Properties and Crystal Structure
The three-dimensional arrangement of molecules in a crystal lattice dictates key bulk properties, including solubility, dissolution rate, and stability. For pharmaceuticals, this is a critical quality attribute. Single-crystal X-ray diffraction is the definitive technique for elucidating this atomic-level arrangement.[8]
Key Intermolecular Interactions: The crystal packing of halogenated quinolinones is often governed by a network of weak, non-covalent interactions.[5][9]
-
Halogen Bonding (X···π or X···O): The halogen atom possesses an electropositive region (the σ-hole) that can interact favorably with electron-rich areas like a π-system or a carbonyl oxygen. This is a highly directional interaction that can be exploited in crystal engineering.[5][10][11]
-
Hydrogen Bonding (C–H···O/F): While weaker than classical N-H or O-H hydrogen bonds, these interactions are ubiquitous and play a significant role in stabilizing the crystal lattice.[9][12]
-
π–π Stacking: The planar aromatic rings of the quinolinone core can stack on top of each other, contributing to crystal stability.
Expert Insight: The type and position of the halogen can dramatically alter the crystal packing and even the number of molecules in the asymmetric unit.[9] This structural knowledge is essential for understanding structure-activity relationships (SAR) at a molecular level and for identifying potential issues with polymorphism, where a single compound can form multiple crystal structures with different properties.[8][9]
Workflow: Single-Crystal X-ray Diffraction Analysis
The following workflow outlines the critical steps from obtaining a suitable crystal to validating the final structure.[8]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Chemical Properties, Synthesis, and Reactivity
The chemical behavior of halogenated quinolinones underpins their synthesis and subsequent derivatization, which is a cornerstone of analog generation in drug discovery programs.
Synthesis of Halogenated Quinolinones
A variety of synthetic methods exist, with the choice depending on the desired substitution pattern, scalability, and reaction conditions.
-
Building from Halogenated Precursors: Classic methods like the Friedländer synthesis can be adapted by using halogenated anilines or ketones to construct the quinolinone core with the halogen already in place. Microwave-assisted protocols can significantly improve yields and reduce reaction times.[1]
-
Direct Halogenation of the Quinolinone Core: Regioselective C-H halogenation is a powerful and atom-economical approach. Various reagents and conditions have been developed, including metal-free methods using trihaloisocyanuric acids and photoredox catalysis, which offer mild and environmentally friendly alternatives.[13][14][15] The regioselectivity is often directed by existing substituents on the ring.[16][17]
Caption: General schematic for direct C-H halogenation of a quinolinone.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a suite of spectroscopic techniques.[18]
Data Presentation: Characteristic Spectroscopic Signatures
| Technique | Key Feature | Typical Data Range / Observation | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0 - 9.0 ppm | Chemical shifts and coupling patterns reveal the substitution on the benzene and pyridine rings. |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160 - 180 ppm | The quinolinone carbonyl is a key diagnostic peak. |
| Carbon-Halogen (C-X) | Varies (e.g., C-Cl δ ~125-135 ppm) | The position of the C-X signal and its effect on adjacent carbons confirms halogenation. | |
| FTIR | Carbonyl Stretch (C=O) | 1650 - 1700 cm⁻¹ | A strong, sharp absorption characteristic of the ketone/amide carbonyl group. |
| N-H Stretch (if present) | 3200 - 3400 cm⁻¹ | A broad peak indicating the N-H bond of the quinolinone tautomer. | |
| Mass Spec. | Molecular Ion Peak (M⁺) | Confirms molecular weight. | The isotopic pattern for chlorine (M, M+2 ratio ~3:1) and bromine (M, M+2 ratio ~1:1) is definitive proof of their presence. |
Chemical Reactivity and Derivatization
The halogen atom on a quinolinone ring is not merely a static substituent; it is a versatile chemical handle for further molecular elaboration through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile displaces the halide on the aromatic ring.[19] The reaction is facilitated by the presence of electron-withdrawing groups (like the quinolinone carbonyl and the heterocyclic nitrogen) that can stabilize the negatively charged intermediate (Meisenheimer complex).[20][21] The reactivity of the halide leaving group often follows the trend F > Cl > Br > I, which is opposite to SN1/SN2 reactions, because the rate-limiting step is the initial nucleophilic attack, not the C-X bond cleavage.[21]
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized modern synthesis and are invaluable for drug discovery.[22] They allow for the formation of new C-C, C-N, and C-O bonds at the site of the halogen, enabling the rapid generation of diverse libraries of compounds for SAR studies.[23][24]
-
Suzuki Coupling: Forms a C-C bond with a boronic acid/ester.
-
Heck Coupling: Forms a C-C bond with an alkene.
-
Buchwald-Hartwig Amination: Forms a C-N bond with an amine.
-
Sonogashira Coupling: Forms a C-C bond with a terminal alkyne.
Caption: The catalytic cycle of a Palladium-catalyzed Suzuki coupling reaction.
Conclusion
Halogenated quinolinones are a chemically rich and biologically significant class of molecules. A thorough understanding of their physical properties—lipophilicity, solubility, and crystal packing—is essential for rational drug design and development. Likewise, knowledge of their chemical synthesis and reactivity, particularly the use of the halogen as a synthetic handle for diversification, empowers researchers to explore chemical space efficiently. The interplay between these properties dictates the ultimate biological activity and therapeutic potential of these versatile scaffolds. This guide serves as a foundational resource, integrating established principles with practical protocols to aid in the continued exploration and application of halogenated quinolinones in science.
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Boger, D. L., & Brotherton, C. E. (2009). Microwave-Assisted Trans-Halogenation Reactions of Various Chloro-, Bromo-, Trifluoromethanesulfonyloxy- and Nonafluorobutanesulfonyloxy-Substituted Quinolines, Isoquinolines, and Pyridines Leading to the Corresponding Iodinated Heterocycles. The Journal of Organic Chemistry, 74(12), 4668-4671. [Link]
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Kurzwernhart, A., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5546-5556. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
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Kádár, S., et al. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Molecules, 24(21), 3848. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]
-
Hamlin, T. A., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(23), 5926-5942. [Link]
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U.S. Environmental Protection Agency. (2001). Toxicological Review of Quinoline. EPA. [Link]
-
Jasiński, M., & Ryglowski, M. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Molecules, 31(5), 1589. [Link]
-
Garrison, A. T., et al. (2018). Halogenated Quinolines Bearing Polar Functionality at the 2-position: Identification of New Antibacterial Agents With Enhanced Activity Against Staphylococcus Epidermidis. European Journal of Medicinal Chemistry, 156, 399-408. [Link]
-
Kille, S. (2021). Short Notes on Nucleophilic Aromatic Substitution. Journal of Organic and Inorganic Chemistry, 7(4), 1-2. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
ResearchGate. (2025). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. ResearchGate. [Link]
-
Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques, 15(3), 1-2. [Link]
-
ACS Omega. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]
-
Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]
-
ResearchGate. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. [Link]
-
de Oliveira, A. R. M., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Molecules, 29(5), 1083. [Link]
-
MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
-
Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds. Introductory Organic Chemistry. [Link]
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Methodological & Application
Synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one: An Application & Protocol Guide
This comprehensive guide details a robust, multi-step protocol for the laboratory-scale synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery programs. The strategic introduction of bromine and fluorine moieties onto the quinolinone core offers a valuable handle for further chemical elaboration and allows for the fine-tuning of physicochemical and pharmacological properties.
This document provides not only a step-by-step experimental procedure but also delves into the underlying chemical principles, offering insights into the rationale behind the chosen reagents and conditions. The protocol is designed to be self-validating, with clear checkpoints for characterization and purification.
Synthetic Strategy Overview
The synthesis of the target compound, 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, is approached through a three-step sequence commencing with a commercially available or readily synthesized substituted nitrobenzene. The overall strategy involves:
-
Reduction of a substituted nitrobenzene to the corresponding aniline.
-
N-acylation of the aniline with 3-chloropropionyl chloride to introduce the necessary carbon framework.
-
Intramolecular Friedel-Crafts acylation to effect cyclization and form the desired dihydroquinolinone ring system.
This linear approach allows for clear progression and purification of intermediates, ensuring a high-quality final product.
Caption: Proposed synthetic workflow for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromo-2-fluoronitrobenzene | ≥97% | Commercially Available | Starting material for Step 1. |
| Tin(II) chloride dihydrate (SnCl₂) | ≥98% | Commercially Available | Reducing agent for Step 1. |
| Hydrochloric acid (HCl) | 37% (concentrated) | Commercially Available | Used in Step 1. |
| Ethyl acetate | HPLC grade | Commercially Available | Extraction solvent. |
| Sodium bicarbonate (NaHCO₃) | ≥99% | Commercially Available | For neutralization. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | Drying agent. |
| 3-Chloropropionyl chloride | ≥98% | Commercially Available | Acylating agent for Step 2.[1] |
| Triethylamine (TEA) or Pyridine | ≥99% | Commercially Available | Base for Step 2. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent for Step 2. |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% | Commercially Available | Lewis acid catalyst for Step 3. |
| Dichloromethane (DCM) or Nitrobenzene | Anhydrous | Commercially Available | Solvent for Step 3. |
Safety Precaution: All steps of this synthesis must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. 3-Chloropropionyl chloride is corrosive and lachrymatory. Aluminum chloride reacts violently with water.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-2-fluoroaniline
This initial step involves the reduction of the nitro group of 3-bromo-2-fluoronitrobenzene to an amine using tin(II) chloride in an acidic medium.[2]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-fluoronitrobenzene (1.0 eq).
-
Add ethanol or dioxane as a solvent (approximately 10 mL per gram of starting material).
-
To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) in one portion.
-
Carefully add concentrated hydrochloric acid (2.0-3.0 eq) dropwise. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: This neutralization is exothermic and will produce gas.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-bromo-2-fluoroaniline, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Expected Outcome: A pale yellow oil or solid with a typical yield of 90-95%.[2]
Step 2: Synthesis of N-(3-Bromo-2-fluorophenyl)-3-chloropropanamide
This step involves the N-acylation of the synthesized 3-bromo-2-fluoroaniline with 3-chloropropionyl chloride to form the amide intermediate.[1]
Procedure:
-
Dissolve 3-bromo-2-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Expected Outcome: A white to off-white solid.
Step 3: Synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
The final step is an intramolecular Friedel-Crafts acylation to form the dihydroquinolinone ring. This reaction is typically promoted by a strong Lewis acid like aluminum chloride.[3][4]
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (2.0-3.0 eq).
-
Add an anhydrous solvent such as dichloromethane or nitrobenzene.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve N-(3-Bromo-2-fluorophenyl)-3-chloropropanamide (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of the amide to the aluminum chloride suspension.
-
After the addition, the reaction mixture can be stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the cyclization. The optimal temperature should be determined by monitoring the reaction by TLC or LC-MS.
-
The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Expected Outcome: A solid product. The yield will be dependent on the optimization of the reaction conditions.
Characterization
The identity and purity of the final product, 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and environment of the fluorine atom.
-
MS (Mass Spectrometry): To confirm the molecular weight of the compound.
-
IR (Infrared Spectroscopy): To identify key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.
-
Melting Point: To assess the purity of the final product.
Mechanistic Insights and Rationale
The success of this synthesis hinges on the regioselectivity of the final intramolecular Friedel-Crafts acylation. The amide group is an ortho, para-director. In this case, the desired cyclization occurs at the position ortho to the amide nitrogen. The fluorine and bromine atoms also influence the reactivity and regioselectivity of the aromatic ring. While halogens are deactivating, they are also ortho, para-directing. The cyclization to form the 6-membered ring is generally favored in intramolecular Friedel-Crafts reactions.[4] The use of a strong Lewis acid like AlCl₃ is crucial to activate the acylating agent (formed in situ from the alkyl chloride) for the electrophilic aromatic substitution to occur.[3]
Troubleshooting and Optimization
-
Low yield in Step 1: Ensure the tin(II) chloride is of good quality and that the reaction is sufficiently acidic.
-
Incomplete reaction in Step 2: Ensure the use of an anhydrous solvent and a sufficient amount of base to neutralize the HCl byproduct.[1]
-
Low yield or side products in Step 3: This is the most challenging step. The reaction conditions (solvent, temperature, reaction time, and choice of Lewis acid) may need to be optimized. High dilution conditions can sometimes favor intramolecular over intermolecular reactions.[3] If AlCl₃ proves too harsh, other Lewis acids such as FeCl₃, TiCl₄, or polyphosphoric acid (PPA) could be explored.
References
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved March 7, 2026, from [Link].
-
Eureka. (2021, October 22). Preparation method of 3-chloropropionyl chloride. Retrieved March 7, 2026, from [Link].
Sources
Scalable synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
An Application Note and Protocol for the Scalable Synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Introduction: The Significance of Substituted Quinolones
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial and anticancer properties. Specifically, halogenated quinolones have garnered significant attention due to the profound impact of halogen substituents on the pharmacokinetic and pharmacodynamic properties of these molecules. The target molecule, 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, is a key intermediate for the synthesis of more complex pharmaceutical compounds, where the bromine atom can be further functionalized through various cross-coupling reactions, and the fluorine atom can enhance metabolic stability and binding affinity.
This application note provides a comprehensive, scalable, and robust two-step synthetic protocol for the preparation of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, starting from the readily available 2-fluoro-3-bromoaniline. The proposed synthesis is designed to be efficient and amenable to scale-up, making it suitable for drug discovery and development settings.
Proposed Synthetic Pathway
The synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one can be efficiently achieved in two key steps:
-
Michael Addition: The synthesis commences with a Michael addition of 2-fluoro-3-bromoaniline to ethyl acrylate. This reaction forms the β-amino propionate intermediate, which contains the necessary carbon framework for the subsequent cyclization.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The β-amino propionate intermediate is then subjected to a strong acid-catalyzed intramolecular cyclization. This reaction proceeds via a Friedel-Crafts acylation mechanism to form the desired 2,3-dihydroquinolin-4(1H)-one ring system.
Use of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one in medicinal chemistry
Application Note: 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
This application note details the structural rationale, physicochemical profiling, and synthetic methodologies for integrating 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS: 1935018-00-0) into modern drug discovery pipelines. By combining a synthetically versatile bromine handle with a metabolically stabilizing fluorine atom on a privileged bicyclic core, this intermediate serves as a high-value building block for generating targeted therapeutics, including kinase and PARP inhibitors.
Structural Rationale & Medicinal Chemistry Implications
In lead optimization, the precise placement of halogens dictates both the pharmacokinetic viability and the synthetic modularity of a scaffold. The architecture of 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is engineered for dual purpose:
-
The 8-Fluoro Advantage: Fluorine substitution at the 8-position sterically and electronically shields the aromatic ring from cytochrome P450 (CYP)-mediated oxidative metabolism[1]. Furthermore, the extreme electronegativity of the fluorine atom modulates the basicity of the adjacent N1 secondary amine via inductive effects. This reduction in pKa shifts the molecule toward a non-ionized state at physiological pH, thereby increasing lipophilicity and dramatically improving passive membrane permeability [2, 3].
-
The 7-Bromo Handle: Bromine is strategically positioned at C7 to act as an orthogonal reactivity handle. The carbon-bromine (C–Br) bond is highly susceptible to transition-metal-catalyzed cross-coupling [4, 5]. Due to its specific resonance environment—activated by the opposing C4 carbonyl and adjacent fluorine—the C7 position readily undergoes oxidative addition by Palladium(0) catalysts, unlocking vast libraries of aryl, heteroaryl, and alkynyl derivatives.
-
The Dihydroquinolin-4(1H)-one Core: The fused bicyclic framework acts as a highly constrained hydrogen-bond donor/acceptor pair, closely mimicking the structural motifs of endogenous nucleotide bases.
Data Presentation: Physicochemical Profiling
The foundational properties of this intermediate make it an ideal starting point for library generation, keeping final lead candidates strictly within Lipinski’s Rule of Five.
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | 244.06 g/mol | Provides ample remaining "weight budget" (~250 Da) for late-stage diversification. |
| TPSA | 29.1 Ų | Low polar surface area ensures high blood-brain barrier (BBB) penetration potential. |
| LogP (Predicted) | ~2.1 | Ideal lipophilicity balance for both solubility and target binding. |
| H-Bond Donors | 1 (N-H) | Capable of serving as a kinase hinge-binding anchor. |
| H-Bond Acceptors | 2 (C=O, F) | Enables specific target-site electrostatic interactions. |
Strategic Functionalization Pathways
The true value of this scaffold lies in its multidirectional derivatization capabilities. By sequentially addressing the N1, C4, and C7 positions, medicinal chemists can map broad Structure-Activity Relationship (SAR) spaces.
Figure 1: Multimodal synthetic diversification of the 7-bromo-8-fluoro-dihydroquinolinone core.
Self-Validating Protocol: Regioselective C7 Suzuki-Miyaura Cross-Coupling
This protocol describes the aryl-functionalization of the C7 position. To overcome the potential steric hindrance and electronic withdrawal imposed by the adjacent 8-fluoro group, Pd(dppf)Cl₂ is utilized. The large bite angle of the dppf ligand ensures accelerated reductive elimination, driving the catalytic cycle forward [5].
Reagents & Stoichiometry
-
Substrate: 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Arylboronic Acid [Ar-B(OH)₂] (1.5 equiv, 1.5 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)
-
Solvent Matrix: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology & Causality
Step 1: Reagent Assembly & Degassing
-
Charge an oven-dried Schlenk tube with the substrate, arylboronic acid, K₂CO₃, and the solvent matrix.
-
Causality Check: Sparge the mixture with ultra-high-purity Argon for 15 minutes prior to catalyst addition. Rationale: Ambient oxygen readily inserts into intermediate Pd(0) complexes, creating inactive peroxo-species and causing the catalyst to crash out as unreactive "Palladium black."
Step 2: Catalysis & Thermal Activation
-
Under an Argon blanket, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Seal the tube and heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring (800 rpm) for 4–6 hours. Rationale: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous base (which activates the boronic acid to the reactive boronate) and the organic layer (containing the Pd-substrate complex).
Step 3: In-Process Control (IPC) & Validation
-
At 4 hours, withdraw a 10 µL aliquot, dilute in mass-spec grade acetonitrile, and analyze via LC-MS.
-
Self-Validation Signature: Brominated organic compounds exhibit a distinct 1:1 isotopic doublet pattern in mass spectrometry due to natural ⁷⁹Br and ⁸¹Br isotopes (m/z ~244.0 and 246.0 for this substrate). The reaction is independently validated as complete when the LC-MS trace shows the absolute disappearance of this doublet, replaced by a singlet corresponding to the targeted aryl product's mass.
Step 4: Quenching & Isolation
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and deionized water (10 mL).
-
Filter the biphasic mixture through a short pad of Celite to remove spent palladium particulates.
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the C7-functionalized derivative.
References
[1] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. URL:[Link]
[3] The role of fluorine in medicinal chemistry. Taylor & Francis. URL:[Link]
[5] Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. National Academic Digital Library of Ethiopia. URL:[Link]
The Strategic Utility of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one in Synthetic Chemistry
Introduction: A Versatile Heterocyclic Building Block
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The strategic introduction of halogen substituents, such as bromine and fluorine, onto this framework significantly enhances its utility as a chemical intermediate. 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, in particular, emerges as a highly valuable building block. The presence of a bromine atom at the 7-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 8-position can modulate the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications of this intermediate, complete with detailed protocols for its key synthetic transformations.
The quinoline and quinolinone core is prevalent in a multitude of FDA-approved drugs, particularly as kinase inhibitors in oncology.[1] This structural motif is recognized for its ability to interact with the ATP-binding sites of various kinases.[2] Furthermore, the fluoroquinolone class of antibiotics highlights the importance of fluorinated quinolones in combating bacterial infections.[3][4] The subject of this guide, 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, is therefore poised for applications in these and other areas of chemical and pharmaceutical research.
Core Applications and Synthetic Potential
The primary utility of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one lies in its capacity to serve as a scaffold for the synthesis of more complex molecules through functionalization at the C-7 position. The electron-rich nature of the quinolinone ring system, coupled with the C-Br bond, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This is a cornerstone reaction for building molecular complexity.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of various primary and secondary amines. This is a critical transformation in the synthesis of many kinase inhibitors.
-
Sonogashira Coupling: For the formation of C-C triple bonds, providing access to alkynyl-substituted quinolinones.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to activated aryl chlorides or fluorides, under specific conditions, the bromine can be displaced by potent nucleophiles.
The strategic combination of the bromo and fluoro substituents allows for selective and sequential reactions, further expanding the synthetic possibilities.
Application in Kinase Inhibitor Synthesis
A significant application of substituted quinolinones is in the development of kinase inhibitors for cancer therapy.[5][6] The general structure of many kinase inhibitors consists of a heterocyclic core that anchors the molecule in the ATP-binding pocket, with various substituents extending into surrounding hydrophobic and hydrophilic regions to enhance potency and selectivity. 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is an excellent starting point for creating libraries of potential kinase inhibitors.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one with Arylboronic Acids
This protocol details a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 7-position.[7]
Reaction Scheme:
General Suzuki-Miyaura Coupling Workflow.
Materials:
-
7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-95 |
Note: Yields are dependent on the specific arylboronic acid used.
Experimental Workflow for Suzuki Coupling.
Protocol 2: Buchwald-Hartwig Amination of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
This protocol provides a general method for the palladium-catalyzed amination of the 7-bromo position, a key step in the synthesis of many bioactive molecules.[8][9]
Reaction Scheme:
General Buchwald-Hartwig Amination Scheme.
Materials:
-
7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5 - 2.5 eq)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
-
Add the anhydrous, degassed solvent.
-
Add the amine (if liquid) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-18 | 70-85 |
| Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | 110 | 8-12 | 65-80 |
Note: Yields are highly dependent on the nature of the amine coupling partner.
Experimental Workflow for Buchwald-Hartwig Amination.
Conclusion
7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a strategically designed chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its bromo and fluoro substituents provide orthogonal handles for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a robust starting point for researchers to explore the synthetic utility of this versatile building block in the creation of new chemical entities with promising biological activities.
References
- Garralda, J., et al. (2005). Preclinical and clinical pharmacology of quinolones. Infections in Urology, 18(4), 1-8.
-
Chemsrc. (n.d.). 7-Bromo-8-fluoroquinoline. Retrieved from [Link]
- Zhang, J., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic & Medicinal Chemistry, 26(23-24), 6085-6096.
- Garbaccio, R. M., et al. (2007). Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6280-6285.
- MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 27(2), 524.
-
Semantic Scholar. (n.d.). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line tar. Retrieved from [Link]
- Nowicka, J., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. RSC Advances, 8(35), 19446-19463.
- Royal Society of Chemistry. (2016). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 6(30), 25224-25239.
-
Organic-chemistry.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- Sharma, P. C., et al. (2014). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Medicinal Chemistry, 2014, 549654.
-
National Center for Biotechnology Information. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of substituted benzoisoquinolinones as potent inhibitors of Chk1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
Application Note: High-Purity Isolation of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Scientific Overview & Physicochemical Profiling
The compound 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a vital halogenated heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors, anti-infectives, and novel antiviral therapeutics (e.g., RSV pyrazolo-pyrimidine derivatives)[1]. While traditional fully aromatic quinolones present distinct purification challenges due to intense
However, the specific substitution pattern mandates a tailored approach to purification:
-
Inductive Deactivation (
Effect): The highly electronegative 8-fluoro substituent sits ortho to the secondary amine (N1). When coupled with the para-carbonyl at C4 and the adjacent 7-bromo group, the lone pair on the nitrogen is severely delocalized. This reduces the compound’s , rendering the amine nearly neutral under standard chromatographic conditions. -
Chromatographic Causality: Because the basicity of the amine is suppressed, normal-phase silica gel chromatography does not require harsh basic modifiers (such as triethylamine) to prevent peak tailing[2]. However, the compound still possesses a strong hydrogen-bond donor (N-H) and acceptor (C=O), which necessitates a meticulously controlled solvent gradient to prevent co-elution with structurally similar reaction byproducts (such as uncyclized 2-fluoro-3-bromoanilines).
Purification Workflow Architecture
The sequential strategy ensures the removal of bulk inorganic salts, resolution of structurally similar organic impurities, and final polymorphic stabilization.
Figure 1: Optimal purification workflow for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
Analytical Validation & Elution Data
To establish a self-validating protocol, quantitative checkpoints must be utilized. Rely on the retention factors (
Table 1: Retention Factor (
| Solvent System (v/v) | Spot Morphology & Causality | |
| 100% Heptane | 0.00 | Complete retention; target remains strongly adsorbed via H-bonding. |
| 90:10 Heptane/EtOAc | 0.15 | Weak migration; separates highly lipophilic brominated impurities[1]. |
| 70:30 Heptane/EtOAc | 0.42 | Optimal elution window ; produces a crisp, circular UV-active spot. |
| 50:50 Heptane/EtOAc | 0.78 | Over-elution risk; co-elutes polar precursors and highly oxidized byproducts. |
Table 2: Reverse-Phase HPLC Gradient for Final Purity Validation
| Time (min) | % Water (0.1% TFA) | % Acetonitrile (0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
(Analytical Column: C18, 50 x 2.1 mm, 1.8 µm. Detection: UV absorption at 254 nm. Expected Retention Time for target: ~6.8 minutes).
Step-by-Step Experimental Protocols
Protocol A: Aqueous Workup and Liquid-Liquid Extraction (LLE)
The objective is to isolate the crude organic species from heavy metal catalysts (e.g., Pd or Cu residues used in cyclization) and inorganic salts[1][3].
-
Quenching: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Slowly add deionized water (10 volumes relative to the batch mass) to quench the reaction.
-
Causality: Controlled temperature prevents sudden exothermic thermal degradation of the heat-sensitive dihydroquinolinone core.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL/g of crude).
-
Phase Washing: Wash the combined organic layers with saturated aqueous
(1 x 10 mL/g) followed by saturated aqueous NaCl (brine, 1 x 10 mL/g). -
Drying: Dry the organic phase over anhydrous sodium sulfate (
). Filter through a fluted paper filter and concentrate in vacuo (rotary evaporation at 40 °C) to afford the crude residue.-
Self-Validation Check: Perform a rapid LC-MS on the crude residue. Confirm the presence of the [M+H]⁺ isotope pattern typical for bromine (approximately equal intensity peaks at
244 and 246).
-
Protocol B: Normal-Phase Flash Column Chromatography
Utilizing dry-loading ensures maximum resolution and minimizes fronting caused by poor initial solubility.
-
Dry Loading Preparation: Dissolve the crude residue in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF). Add activated silica gel (60–120 mesh) at a 1:3 ratio (crude:silica by weight). Evaporate the solvent entirely under reduced pressure until a free-flowing, homogeneous powder is formed[2].
-
Causality: The ketone (C4) and secondary amine (N1) induce partial insolubility in the non-polar starting eluent (heptane). Dry loading prevents localized sample crashing at the column head, maintaining a tight, uniform mass transfer zone.
-
-
Column Conditioning: Pack a chromatography column with silica gel (230–400 mesh for flash chromatography) slurried in 100% Heptane. Load the dry-adsorbed silica directly onto the top of the bed and cap with a 1 cm layer of clean sea sand.
-
Gradient Elution:
-
Flush with 2 column volumes (CV) of 100% Heptane to clear highly lipophilic impurities.
-
Transition to 90:10 Heptane/EtOAc for 3 CVs[1].
-
Elute the product using a 70:30 Heptane/EtOAc isocratic hold[1].
-
Causality: The robust
effect of the 8-fluoro group prevents amine-driven tailing, allowing a relatively non-polar solvent system to pull the product down gracefully without requiring highly polar protic solvents.
-
-
Fraction Pooling: Monitor test tubes via TLC under 254 nm UV light. Pool fractions corresponding to
= 0.42. Evaporate to dryness to yield an off-white to pale-yellow solid.
Protocol C: Final Polish via Recrystallization
To achieve >99.5% purity suitable for rigorous pharmacological testing or downstream catalysis, chromatographic purity must be geometrically enforced via crystallization.
-
Dissolution: Suspend the pooled solid from Protocol B in absolute Ethanol (approx. 5–8 mL/g). Heat the suspension gradually to 75 °C while stirring until total dissolution is achieved.
-
Causality: Ethanol acts as an ideal recrystallization solvent here because its hydroxyl group can engage in hydrogen bonding with the C=O and N-H of the dihydroquinolinone at high temperatures, solubilizing the target, but its relatively short alkyl chain drops the solubility curve drastically upon cooling.
-
-
Nucleation & Cooling: Remove the flask from the heat source and allow it to cool ambiently to 20 °C over 2 hours. Do not agitate during this phase.
-
Maturation: Once primary crystals form, transfer the vessel to an ice bath (0–4 °C) for an additional 2 hours to maximize yield.
-
Isolation: Isolate the crystalline solid via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold ethanol, followed by cold heptane.
-
Drying: Dry the product in a vacuum oven at 45 °C for 12 hours.
References
- Source: European Patent Office (EPO), Patent EP 3288942 B1 (Oct. 27, 2021).
-
Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts Source: The Journal of Organic Chemistry, American Chemical Society (ACS), June 07, 2019. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Welcome to the technical support center for the synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, enhance yield, and ensure high purity of the final product. The information herein is curated from established synthetic protocols and field-proven insights to provide a robust resource for your experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, presented in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I address them?
Answer: Low yields in the synthesis of dihydroquinolinones, particularly through the common intramolecular Friedel-Crafts acylation route, can stem from several factors.[1] The key is to systematically investigate each possibility.
-
Incomplete Cyclization: This is the most frequent culprit. The energy barrier for the intramolecular ring-closure might not be adequately overcome.
-
Causality: The Lewis acid catalyst may be inactive or used in insufficient quantities. The reaction temperature might also be too low to drive the acylation forward.
-
Solution:
-
Catalyst Activity: Use a freshly opened or properly stored Lewis acid (e.g., Aluminum chloride, Polyphosphoric acid). Moisture can rapidly deactivate these catalysts.
-
Catalyst Loading: Incrementally increase the molar equivalents of the Lewis acid. A stoichiometric excess is often required.
-
Temperature Optimization: While high temperatures can cause decomposition, a carefully controlled increase may be necessary. Monitor the reaction by TLC or LC-MS to find the optimal temperature where starting material is consumed without significant byproduct formation.
-
-
-
Side Reactions: The presence of two deactivating halogens (Fluorine and Bromine) on the aromatic ring can sometimes lead to alternative, undesired reaction pathways.
-
Causality: High concentrations of starting materials can favor intermolecular reactions over the desired intramolecular cyclization.
-
Solution: Running the reaction under more dilute conditions can often suppress these intermolecular side reactions.
-
-
Purity of Starting Materials: Impurities in the N-(3-bromo-2-fluorophenyl)propanamide precursor can inhibit the catalyst or introduce competing side reactions.
-
Causality: Residual reagents from the previous step (e.g., unreacted aniline or acyl chloride) can interfere with the cyclization.
-
Solution: Ensure the precursor is thoroughly purified, typically by recrystallization or column chromatography, before proceeding to the cyclization step. Characterize the precursor by ¹H NMR and Mass Spectrometry to confirm its identity and purity.
-
Question 2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the cyclization?
Answer: The formation of regioisomers is a common challenge in Friedel-Crafts reactions on substituted aromatic rings. In this case, cyclization can potentially occur at two different positions on the ring.
-
Causality: The directing effects of the fluoro and bromo substituents, combined with the choice of Lewis acid and solvent, dictate the position of the electrophilic attack. While the desired cyclization is para to the fluorine and ortho to the bromine, other positions can also be activated.
-
Solution:
-
Choice of Catalyst: The choice of Lewis acid can significantly influence regioselectivity. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) often provide higher regioselectivity in challenging cyclizations compared to aluminum chloride. They act as both catalyst and solvent, providing a homogenous reaction environment.
-
Solvent System: The polarity of the solvent can stabilize or destabilize the intermediates leading to different isomers. Experiment with less polar solvents like dichloromethane or more polar ones like nitrobenzene (use with caution) to see how it impacts the isomer ratio.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often enhance selectivity towards the thermodynamically favored product.
-
Question 3: My final product is discolored (e.g., yellow, brown, or orange). How can I obtain a pure, off-white solid?
Answer: Discoloration typically points to the presence of impurities or product degradation.
-
Causality:
-
Oxidation: Quinolone ring systems can be susceptible to oxidation, especially when exposed to air and light over extended periods, leading to colored byproducts.[2]
-
Residual Catalyst/Byproducts: Incomplete quenching of the reaction can leave acidic residues that promote degradation. Colored impurities from side reactions can also be carried through the workup.
-
-
Solution:
-
Thorough Purification:
-
Recrystallization: This is often the most effective method. Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A solvent/anti-solvent system can also be effective.[2] Adding a small amount of activated carbon to the hot solution before filtering can help remove colored impurities.
-
Column Chromatography: If recrystallization is ineffective, purification via silica gel chromatography is recommended. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) usually provides good separation.[1][3]
-
-
Proper Storage: Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent oxidation.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one?
A1: The most prevalent and robust method is a two-step sequence involving the formation of an N-aryl propanamide intermediate followed by an intramolecular Friedel-Crafts acylation to form the quinolinone ring.[1]
Q2: Which Lewis acid is recommended for the cyclization step, and what are the key differences?
A2: The choice of Lewis acid is critical and depends on the substrate's reactivity and the desired reaction conditions. The three most common choices are Aluminum Chloride (AlCl₃), Polyphosphoric Acid (PPA), and Eaton's Reagent.
| Lewis Acid | Typical Conditions | Pros | Cons |
| Aluminum Chloride (AlCl₃) | Inert solvent (e.g., DCM, CS₂), 0°C to reflux | High reactivity, relatively inexpensive. | Highly hygroscopic, can be difficult to handle, may lead to lower regioselectivity. |
| Polyphosphoric Acid (PPA) | Neat (acts as solvent), 80-150°C | Good for less reactive substrates, often provides better regioselectivity, easy to handle. | High viscosity can make stirring difficult, workup requires quenching in large amounts of ice water. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Neat, 60-100°C | Powerful dehydrating/cyclizing agent, lower viscosity than PPA. | Corrosive, requires careful preparation and handling. |
Q3: What is a reliable, step-by-step protocol for the cyclization reaction?
A3: The following is a general protocol for the key intramolecular Friedel-Crafts cyclization step using Polyphosphoric Acid (PPA).
Experimental Protocol: Cyclization via PPA
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the starting material).
-
Heating: Heat the PPA to approximately 80-90°C with vigorous stirring until it becomes a mobile liquid.
-
Addition of Starting Material: To the hot PPA, add the N-(3-bromo-2-fluorophenyl)-3-chloropropanamide precursor portion-wise over 15-20 minutes, ensuring the temperature does not rise uncontrollably.
-
Reaction: Increase the temperature to 120-140°C and stir for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to around 60-70°C and very carefully pour the viscous reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. This step is highly exothermic.
-
Workup:
-
Allow the mixture to stir until all the PPA has dissolved and the product precipitates as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral, followed by a wash with a cold, dilute sodium bicarbonate solution, and finally with more water.
-
-
Drying and Purification: Dry the crude solid in a vacuum oven. The crude product can then be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the final 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
Q4: How do I troubleshoot a low-yield reaction using a decision-tree approach?
A4: The following diagram provides a logical workflow for troubleshooting low-yield issues.
Sources
Troubleshooting side reactions in 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one synthesis
Welcome to the dedicated technical support center for the synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important quinolinone derivative.
The synthesis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, a key intermediate in various research applications, typically proceeds via a two-step sequence: first, the acylation of 3-bromo-2-fluoroaniline with 3-chloropropionyl chloride to form the N-(3-bromo-2-fluorophenyl)-3-chloropropanamide intermediate, followed by an intramolecular Friedel-Crafts cyclization to yield the desired product. This guide will address potential challenges in both stages of this synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: Low Yield or No Formation of the Acylated Intermediate, N-(3-bromo-2-fluorophenyl)-3-chloropropanamide
Question: I am seeing a low yield or no formation of my desired acylated product. My starting materials (3-bromo-2-fluoroaniline and 3-chloropropionyl chloride) are being consumed, but I am getting a complex mixture of products. What could be the cause?
Answer:
Low yields in the initial acylation step can often be attributed to several factors, primarily related to the reactivity of the starting materials and reaction conditions.
-
Causality: 3-Bromo-2-fluoroaniline is a weakly nucleophilic aniline due to the electron-withdrawing effects of the bromine and fluorine atoms. This reduced nucleophilicity can lead to a sluggish reaction with 3-chloropropionyl chloride. Side reactions, such as diacylation or polymerization of the aniline, can also occur, especially if the reaction temperature is not adequately controlled. The presence of moisture can hydrolyze the acyl chloride, further reducing the yield.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Base Selection: The choice of base is critical. A non-nucleophilic base such as triethylamine or diisopropylethylamine is recommended to scavenge the HCl byproduct without competing with the aniline as a nucleophile.
-
Temperature Control: The addition of 3-chloropropionyl chloride should be performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side product formation. After the addition, the reaction can be allowed to slowly warm to room temperature.
-
Order of Addition: Slowly add the 3-chloropropionyl chloride to a solution of the 3-bromo-2-fluoroaniline and the base. This ensures that the aniline is always in excess relative to the acylating agent, which can help to prevent diacylation.
-
Problem 2: Failure or Low Yield of the Intramolecular Friedel-Crafts Cyclization
Question: I have successfully synthesized the N-(3-bromo-2-fluorophenyl)-3-chloropropanamide intermediate, but the subsequent intramolecular Friedel-Crafts cyclization is either not proceeding or giving a very low yield of the desired 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. What are the likely causes and how can I improve the yield?
Answer:
The intramolecular Friedel-Crafts cyclization is the most critical and often the most challenging step in this synthesis. The aromatic ring is deactivated by the presence of two halogens (bromo and fluoro) and the amide group, making the electrophilic aromatic substitution difficult.
-
Causality:
-
Deactivated Aromatic Ring: Both bromine and fluorine are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effects (-I effect).[1][2][3] Although they are ortho-para directors via resonance (+M effect), the overall deactivation can make the ring less nucleophilic and thus less reactive towards the intramolecular acylium ion electrophile.[2][4]
-
Insufficient Lewis Acid Strength/Activity: A strong Lewis acid is required to activate the amide and generate the acylium ion for the cyclization to occur on a deactivated ring.[5] The Lewis acid can also be deactivated by moisture or complexation with the amide oxygen.
-
High Reaction Temperature Leading to Decomposition: While heating is often necessary to overcome the activation energy barrier of the cyclization, excessive temperatures can lead to decomposition of the starting material or product, resulting in tar formation.
-
-
Troubleshooting Steps:
-
Choice of Lewis Acid: For deactivated systems, strong Lewis acids are generally required. Polyphosphoric acid (PPA) is a common choice as it can also serve as the solvent.[6] Alternatively, a combination of a strong Lewis acid like aluminum chloride (AlCl₃) in a high-boiling inert solvent (e.g., dichlorobenzene) can be effective.[5] For milder conditions, indium(III) salts have shown promise in catalyzing intramolecular Friedel-Crafts reactions, even with deactivated arenes.[7]
-
Stoichiometry of Lewis Acid: A stoichiometric excess of the Lewis acid (e.g., 2-3 equivalents of AlCl₃) is often necessary to ensure complete complexation with the amide and activation for cyclization.
-
Temperature Optimization: A systematic approach to temperature optimization is recommended. Start at a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
-
Reaction Time: Monitor the reaction closely to avoid prolonged heating once the reaction is complete, as this can lead to product degradation.
-
Problem 3: Formation of Isomeric or Other Side Products During Cyclization
Question: I am observing the formation of an isomeric product along with my desired 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. How can I identify it and suppress its formation?
Answer:
While the intramolecular nature of the reaction largely dictates the regiochemistry, side reactions can still occur.
-
Causality:
-
Alternative Cyclization Pathways: Although less likely due to the 6-membered ring formation being kinetically and thermodynamically favored, under harsh conditions, alternative cyclization pathways or rearrangements might be possible, though highly improbable in this specific system.
-
Intermolecular Reactions: At high concentrations, the electrophilic intermediate of one molecule might react with the aromatic ring of another, leading to oligomeric or polymeric byproducts.[8]
-
Dehalogenation or Halogen Scrambling: Under very harsh Lewis acid conditions and high temperatures, dehalogenation or migration of the halogen atoms could potentially occur, leading to the formation of de-brominated or rearranged products.
-
-
Troubleshooting and Identification:
-
High Dilution Conditions: To minimize intermolecular reactions, the cyclization can be performed under high dilution conditions.[6]
-
Spectroscopic Analysis: Careful analysis of the crude reaction mixture by ¹H NMR, ¹³C NMR, and LC-MS is crucial to identify any side products. The coupling patterns in the aromatic region of the ¹H NMR spectrum will be distinct for different isomers.
-
Milder Reaction Conditions: If side product formation is significant, exploring milder Lewis acids (e.g., In(OTf)₃) or lower reaction temperatures may be beneficial.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the intramolecular Friedel-Crafts cyclization?
A1: The cyclization of N-(3-bromo-2-fluorophenyl)-3-chloropropanamide is expected to be highly regioselective, yielding the 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one as the major product. The amide side chain is positioned to favor the formation of a six-membered ring, and the cyclization will occur at the carbon ortho to the amide-bearing nitrogen and meta to the bromine atom.
Q2: How can I effectively purify the final product from the reaction mixture?
A2: Purification of quinolinone derivatives often requires chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is typically effective.[9]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.[9]
-
Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary.
Q3: What are the key characterization techniques for the final product?
A3: The structure of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the two methylene groups of the dihydroquinolinone core.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C=O functional groups.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
3-Chloropropionyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis acids like aluminum chloride are water-reactive and corrosive. They should be handled in a dry environment and quenched carefully.
-
Solvents such as dichlorobenzene are toxic and should be handled in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of N-(3-bromo-2-fluorophenyl)-3-chloropropanamide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Intramolecular Friedel-Crafts Cyclization to 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
-
Place N-(3-bromo-2-fluorophenyl)-3-chloropropanamide (1.0 eq) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material) to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.
Visualizations
Synthetic Pathway
Caption: Synthetic route to 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
Troubleshooting Decision Tree for Low Cyclization Yield
Sources
- 1. people.wou.edu [people.wou.edu]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming purification challenges with 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Welcome to the dedicated technical support guide for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic building block. We will address common challenges with practical, field-tested solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the purification of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
Q1: My final, purified product has a persistent yellow or brownish tint. What is causing this discoloration and how can I remove it?
A1: Discoloration in quinolinone derivatives often stems from the oxidation of the quinoline ring system, which can be exacerbated by exposure to air, light, or residual acidic/basic impurities.[1] To mitigate this, conduct all purification steps using degassed solvents and store the compound under an inert atmosphere like nitrogen or argon in a dark, cool place.[1] If the color persists, a final wash with a minimal amount of cold diethyl ether or passing a solution of the compound through a small plug of activated carbon followed by filtration can sometimes remove colored impurities.
Q2: What is a good starting solvent system for silica gel column chromatography with this compound?
A2: A good starting point for silica gel chromatography is a non-polar/polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol.[1][2] Given the polarity of the ketone and the N-H group, a gradient elution starting from approximately 10-20% Ethyl Acetate in Hexane is recommended. Monitor the separation closely by Thin Layer Chromatography (TLC) to optimize the gradient.
Q3: I'm having trouble getting my compound to crystallize. What should I do?
A3: Successful crystallization depends on finding a solvent system where the compound is highly soluble when hot but sparingly soluble at room or cold temperatures.[3] For this quinolinone, consider solvent systems like Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Pentane. If spontaneous crystallization doesn't occur upon slow cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal from a previous batch. Vapor diffusion is another gentle and effective method for yielding high-quality crystals.[3]
Q4: Is this compound stable to acidic or basic conditions during workup and purification?
A4: While generally stable, prolonged exposure to strong acids or bases can be problematic. The secondary amine in the dihydroquinolinone ring can be protonated or deprotonated, changing the compound's polarity and potentially leading to side reactions. It is advisable to neutralize the reaction mixture to a pH of ~7 before extraction and purification. If using reverse-phase HPLC, a mobile phase with a mild acidic modifier like 0.1% formic acid is generally well-tolerated and can improve peak shape.
In-Depth Troubleshooting Guide
This guide provides a more detailed, cause-and-effect analysis of complex purification challenges.
Problem 1: My TLC of the crude product shows multiple spots close to my product spot, and they are difficult to separate via column chromatography.
Possible Cause & Scientific Explanation: This issue often points to the presence of closely related impurities, such as regioisomers from the synthesis or byproducts from incomplete cyclization.[4] For instance, if the synthesis involves a Friedel-Crafts acylation, incomplete reaction can leave starting materials, while slight variations in reaction conditions can sometimes lead to the formation of other isomers.[4] These impurities often have very similar polarities to the desired product, making separation by standard silica gel chromatography challenging.
Solution & Protocol:
-
Optimize Chromatography:
-
Shallow Gradient: Run a very slow, shallow gradient during column chromatography. For example, instead of increasing from 10% to 50% Ethyl Acetate over 10 column volumes, try increasing from 20% to 35% over 20 column volumes. This increases the resolution between closely eluting compounds.
-
Change Solvent System: Switch to a different solvent system with different selectivity. For instance, if Hexane/Ethyl Acetate fails, try a system like Dichloromethane/Methanol or Toluene/Acetone. The different solvent interactions can alter the elution order and improve separation.
-
Alternative Stationary Phase: If silica gel is ineffective, consider using a different stationary phase like neutral or basic alumina, which can be beneficial for amine-containing compounds.[1][5] Alternatively, reverse-phase (C18) chromatography offers a completely different separation mechanism based on hydrophobicity.
-
-
Recrystallization:
Problem 2: I am experiencing significant product loss during silica gel chromatography. My final yield is much lower than expected.
Possible Cause & Scientific Explanation: Product loss on silica gel can be attributed to two main factors:
-
Irreversible Adsorption: The slightly acidic nature of standard silica gel can strongly bind to basic compounds, such as the secondary amine in the quinolinone ring, leading to irreversible adsorption and tailing peaks.
-
On-Column Degradation: If the compound is sensitive, the large surface area and acidic nature of the silica gel can catalyze degradation, especially if the chromatography run is lengthy.[8]
Solution & Protocol:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent and add 0.5-1% triethylamine (or another volatile base like pyridine). This will neutralize the acidic silanol groups on the silica surface, preventing strong binding of your amine-containing product.[1]
-
Use a Different Stationary Phase: As mentioned previously, switching to neutral alumina or a less acidic silica gel can significantly reduce product loss.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Use a slightly higher pressure ("flash chromatography") and avoid letting the column run dry or sit for extended periods.
Problem 3: My NMR spectrum shows broad peaks for the N-H proton and adjacent protons, making interpretation difficult.
Possible Cause & Scientific Explanation: Peak broadening in NMR is often caused by factors like intermediate rates of chemical exchange, high sample viscosity, or the presence of paramagnetic impurities.[9] For the N-H proton, hydrogen bonding and exchange with trace amounts of water in the NMR solvent (like CDCl₃) can cause significant broadening. This broadening can also affect adjacent protons through coupling.
Solution & Protocol:
-
Solvent Change: Switching to a solvent like DMSO-d₆ will often result in a sharp N-H peak, as the DMSO acts as a strong hydrogen bond acceptor, slowing down the exchange rate.
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to confirm the N-H peak's identity.
-
Sample Preparation: Ensure your sample is sufficiently dilute, as high concentrations can increase viscosity and lead to broader peaks.[9] Filtering the sample through a small plug of cotton or glass wool into the NMR tube can remove any particulate or paramagnetic impurities.
Visual Workflow & Data
Troubleshooting Purification Workflow
The following diagram outlines a logical decision-making process when purifying the crude product.
Caption: A decision-making workflow for purifying the target compound.
Table 1: Recommended Solvent Systems
This table provides a summary of solvent systems for different purification techniques.
| Technique | Primary Solvent (Non-Polar) | Secondary Solvent (Polar) | Polarity Index (Secondary) | Rationale & Comments |
| Normal Phase Chromatography | Hexanes / Heptane | Ethyl Acetate | 4.4 | Excellent starting point for many compounds. Good for resolving non-polar impurities. |
| Dichloromethane (DCM) | Methanol (MeOH) | 5.1 | Stronger eluting system. Good for more polar compounds. Use a low percentage of MeOH (1-5%). | |
| Toluene | Acetone | 5.1 | Offers different selectivity compared to ester or alcohol-based systems due to aromatic interactions. | |
| Recrystallization | Ethyl Acetate | Hexanes | 0.1 | Dissolve in hot EtOAc, add hot Hexanes until cloudy, then cool slowly. |
| Ethanol | Water | 10.2 | A classic system. Dissolve in hot ethanol and add water dropwise until persistent cloudiness appears. | |
| Dichloromethane | Pentane | 0.0 | Good for compounds that are highly soluble in chlorinated solvents. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add 100 g of silica gel to 300 mL of the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add 1 mL of triethylamine and stir the slurry for 5 minutes.
-
Column Packing: Carefully pour the slurry into your chromatography column. Use gentle air pressure to pack the column bed evenly and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane. In a separate flask, add ~2-3 g of silica gel and evaporate the solvent from your product solution onto this silica. This "dry loading" method typically results in better separation.
-
Elution: Carefully add the dry-loaded silica to the top of the column. Begin elution with the starting solvent system, gradually increasing the polarity based on TLC analysis of the collected fractions.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Solvent Selection: Choose a solvent in which your compound is highly soluble (e.g., Ethyl Acetate) and an "anti-solvent" in which it is poorly soluble (e.g., Hexanes).[3]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (Ethyl Acetate) required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (Hexanes) dropwise with swirling until you observe a faint, persistent cloudiness. Add one or two more drops of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent (Hexanes).
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- (No Source Found)
- Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide - Benchchem.
- Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide - Benchchem.
- Studies in Asymmetric and Heterocyclic Synthesis: I. Chiral Ketones II. Quinolones III.
- Development of chromatographic procedure for the purification of 1,2-diketone | Request PDF - ResearchG
- (No Source Found)
- Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC.
- (No Source Found)
- (No Source Found)
- Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline - Benchchem.
- Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investig
- Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines - Benchchem.
- (No Source Found)
- Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling - PMC.
- assessing the stability of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one in different solvents and pH - Benchchem.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
- (No Source Found)
- (No Source Found)
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
- Substituted quinolines as noncovalent proteasome inhibitors - PMC - NIH.
- (No Source Found)
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- overcoming common issues in 8-Fluoro-3,4-dihydroquinolin-2(1H) - Benchchem.
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- (No Source Found)
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- 2. mdpi.com [mdpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Identifying common impurities in 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered during the synthesis, purification, and analysis of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications, from medicinal chemistry to materials science. This document offers in-depth, field-proven insights to help you identify, troubleshoot, and mitigate common impurities.
Frequently Asked Questions (FAQs): Identifying Common Impurities
This section addresses the most common questions regarding impurities associated with 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
Q1: What are the most likely impurities I will encounter after synthesizing 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one?
The impurity profile of your final product is heavily influenced by the synthetic route. However, based on common quinolinone syntheses, such as intramolecular Friedel-Crafts acylation, you can anticipate several classes of impurities.[1]
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of contamination. The most common precursor is an N-aryl propanoic acid derivative. For this specific product, an impurity to look for would be the corresponding N-(substituted-phenyl)-3-halopropanamide.
-
Regioisomers: The directing effects of the fluorine and bromine atoms can sometimes lead to the formation of positional isomers during the cyclization step.[1] Depending on the precursor, you might see isomers with different substitution patterns on the aromatic ring.
-
Products of Side-Reactions:
-
Debrominated Impurity: Loss of the bromine atom can occur, resulting in 8-fluoro-2,3-dihydroquinolin-4(1H)-one. This can happen under certain reductive conditions or during workup.[2]
-
Di-brominated Impurities: If bromination is part of the synthetic sequence, over-bromination can lead to di-bromo derivatives, which can be challenging to separate from the mono-bromo product.[2]
-
-
Degradation Products: The dihydroquinolinone core can be sensitive to harsh acidic or basic conditions, as well as prolonged heat, which may be encountered during workup or purification.[1][3]
Caption: Common impurities related to the target compound.
Q2: My LC-MS analysis shows a peak with a mass corresponding to the loss of bromine. What is this, and how do I prevent it?
This impurity is likely the debrominated analog, 8-fluoro-2,3-dihydroquinolin-4(1H)-one. Its formation can be attributed to:
-
Catalytic Hydrogenolysis: If catalytic hydrogenation (e.g., with Pd/C) is used in any synthetic step, it can inadvertently remove the bromine atom.
-
Harsh Reaction/Workup Conditions: Certain strong bases or nucleophiles, especially at elevated temperatures, can cause debromination.
Prevention Strategy: To minimize this impurity, carefully review your reaction conditions. If a reduction step is necessary, consider alternative reagents that are less likely to affect aryl halides. During workup and purification, use mild acids and bases and avoid excessive heat.
Q3: I am having trouble separating my product from an impurity with a very similar retention time on HPLC. What could it be?
When an impurity co-elutes or has a very similar retention time to your product, it is often a constitutional isomer.[2] These isomers have the same molecular weight but differ in the arrangement of atoms. In this case, you may have a regioisomer, such as 5-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one or 6-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
These impurities have very similar polarities, making them difficult to separate using standard chromatographic methods.[2]
Troubleshooting & Optimization Guide
This guide provides solutions to common problems encountered during the synthesis and purification of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | 1. Inactive catalyst (e.g., Lewis acid for cyclization).[1]2. Poor quality of starting materials.[1]3. Insufficient reaction time or non-optimal temperature.[1]4. Product decomposition under reaction conditions.[1] | 1. Use a freshly opened or properly stored catalyst. Consider a more potent catalyst if needed.2. Confirm the purity of all starting materials via NMR or LC-MS before starting.3. Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time.4. Run the reaction at a lower temperature for a longer duration to minimize degradation.[1] |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient catalyst loading. | 1. Increase reaction time or temperature moderately, while monitoring for degradation.2. Perform a catalyst loading screen to find the optimal concentration. |
| Product Degrades During Column Chromatography | 1. The compound is acid-sensitive and degrades on silica gel.[2][3]2. Prolonged contact time with the stationary phase. | 1. Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in an eluent containing a small amount of a base like triethylamine (~0.5-1%).[2]2. Use an Alternative Stationary Phase: Switch to a more inert stationary phase such as neutral or basic alumina.[2]3. Minimize Contact Time: Use flash chromatography with a shorter, wider column to speed up the purification process.[2] |
| Poor Separation of Isomers | 1. Similar polarity of the isomers.[2]2. Inadequate solvent system for chromatography. | 1. Optimize Solvent System: Screen different solvent systems (e.g., Toluene/Acetone, Dichloromethane/Methanol) to improve selectivity.2. Use High-Resolution Techniques: If baseline separation is not achieved, Preparative HPLC (Prep-HPLC) with a C18 reverse-phase column is a highly effective alternative.[2][3] |
Experimental Protocols
Protocol 1: Analytical Purity Assessment by HPLC
This method is suitable for routine purity checks and for monitoring reaction progress. The methodology is based on established principles for analyzing similar fluoroquinolone compounds.[4][5][6]
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve ~1 mg of your reference standard in 10 mL of methanol to create a 0.1 mg/mL stock solution.
-
Sample Solution: Dissolve the crude or purified sample in methanol to achieve a similar concentration. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water (v/v).
-
Gradient Program: Start with 30% Acetonitrile, hold for 2 minutes, ramp to 95% Acetonitrile over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the main product peak based on its retention time relative to the standard.
-
Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Troubleshooting Purification via Column Chromatography
This workflow provides a systematic approach to purifying your compound when initial attempts yield impure material.
Caption: Decision workflow for purifying 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
References
- BenchChem. (2025).
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
- Cleanchem. (2025). Quinoline Impurity 1 | CAS No: 83-08-9.
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-2,3-dihydroquinolin-4(1H)-one. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]
- BenchChem. (2025). overcoming common issues in 8-Fluoro-3,4-dihydroquinolin-2(1H).
- BenchChem. (2025). Purification challenges for bromoquinoline compounds.
- Google Patents. (n.d.). Method for purifying a bromine compound.
- BenchChem. (2025). Application Notes & Protocols for the Analysis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.
-
Belal, F., et al. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-bromo-7-hydroxyquinoline.
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one. PubChem. Retrieved from [Link]
-
Samera, S., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Retrieved from [Link]
-
MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
-
Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Li, L., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
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- 5. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Refining crystallization methods for high-purity 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Technical Support Center: Crystallization of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one via crystallization. The following sections address common and advanced challenges encountered during experimental work, offering troubleshooting steps grounded in established crystallographic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Principles & Initial Steps
Q1: What are the key molecular features of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one that influence solvent selection for crystallization?
A1: The molecular structure of this compound dictates its solubility and crystallization behavior. Key features include:
-
Aromatic System: The quinolinone core is largely non-polar and planar, favoring interactions with aromatic or moderately polar solvents.
-
Ketone and Amine Groups: The carbonyl (C=O) and secondary amine (N-H) groups are polar and act as hydrogen bond acceptors and donors, respectively. This suggests solubility in polar protic solvents (like alcohols) and some polar aprotic solvents (like ethyl acetate or acetone).[1]
-
Halogen Substituents: The bromo and fluoro groups increase molecular weight and introduce polarity. The fluorine atom, in particular, can engage in weaker hydrogen bonding.
-
Dihydro-quinolinone Structure: The non-aromatic portion of the ring system provides some conformational flexibility compared to a fully aromatic quinoline.
This combination of polar and non-polar characteristics suggests that a binary solvent system, often a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is not, will be highly effective for achieving high purity.[2][3]
Q2: What are the recommended starting solvent systems for initial crystallization trials?
A2: A systematic approach to solvent screening is crucial.[4][5] Based on the compound's structure, begin with the following systems. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[6]
| Solvent System (Solvent:Anti-solvent) | Rationale & Use Case | Boiling Point (°C) of Primary Solvent |
| Ethanol / Water | Ethanol is a good polar protic solvent for dissolving the compound, while water acts as a miscible anti-solvent to induce precipitation upon cooling.[3][7] | 78.4 |
| Ethyl Acetate / Heptane | A classic medium-polarity (ethyl acetate) and non-polar (heptane) combination. Excellent for slow cooling or anti-solvent addition to drive crystallization. | 77.1 |
| Methanol / Water | Similar to Ethanol/Water, but methanol's higher polarity may dissolve the compound more readily. A good choice for compounds with slightly higher polarity.[8] | 64.7 |
| Acetone / Water | Acetone is a strong polar aprotic solvent. This system can be effective but may lead to rapid precipitation if not controlled carefully. | 56 |
| Isopropanol (IPA) / Water | IPA is less volatile than ethanol and can sometimes offer better control over crystal growth, leading to larger, more well-defined crystals.[5] | 82.6 |
Section 2: Troubleshooting Common Crystallization Issues
Q3: My compound is "oiling out" and forming a viscous liquid instead of crystals. What is happening and how do I fix it?
A3: "Oiling out" occurs when the solution becomes supersaturated, but the solute separates as a liquid phase instead of a solid crystalline phase. This is often due to the cooling rate being too fast or the initial concentration being too high.[2] Impurities can also suppress nucleation and promote oiling.[9]
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot primary solvent to reduce the supersaturation level.[2]
-
Slow Down the Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath or refrigerator. Slow cooling is critical for orderly crystal formation.[10]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[6]
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" acts as a template for crystallization.[2]
Q4: My crystallization yield is very low. What are the likely causes and remedies?
A4: Low recovery is a common issue that can often be rectified. The primary causes are using too much solvent or the compound having significant solubility even in the cold solvent system.[2]
Remedies:
-
Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
-
Optimize the Anti-solvent Ratio: If using an anti-solvent method, you may need to add more anti-solvent to decrease the compound's solubility in the final mixture.[11]
-
Lower the Final Temperature: After initial crystallization at room temperature, place the flask in an ice bath (0°C) or even a freezer (-10 to -20°C) for several hours to maximize precipitation.
-
Concentrate the Mother Liquor: If the above steps don't improve the yield significantly, you can recover the filtrate (mother liquor), reduce its volume by evaporation, and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require re-crystallization.
Q5: The purity of my crystalline product is not improving. How can I remove persistent impurities?
A5: Structurally similar impurities can be difficult to remove as they may co-crystallize with the product or inhibit its crystal growth.[12][13]
-
Change the Solvent System: Impurities have different solubilities than your target compound. Switching to a solvent system with different polarity or hydrogen bonding characteristics (e.g., from an alcohol/water system to an ester/alkane system) can leave the impurity behind in the mother liquor.[2][6]
-
Perform a Re-slurry: Suspend the impure crystalline product in a solvent where it has very low solubility at room temperature. Stir the slurry for several hours. Surface-adsorbed impurities will dissolve into the solvent, while your pure product remains solid. Filter to recover the purified material.[13]
-
Pre-purification: If impurities are present at high levels (>5%), a preliminary purification step like a quick filtration through a plug of silica gel might be necessary before attempting the final crystallization.[2]
Troubleshooting Workflow for Crystallization Failure
Caption: Troubleshooting workflow for initiating crystallization.
Section 3: Advanced Purification & Polymorphism
Q6: I suspect I am isolating different crystal forms (polymorphs). Why is this happening and how can I control it?
A6: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[14] These different forms can have distinct physical properties, including solubility, stability, and melting point, which is critically important in pharmaceutical development.[15] The formation of a specific polymorph is influenced by:
-
Solvent Choice: The solvent can interact with the solute molecules, favoring one molecular conformation or packing arrangement over another.[16]
-
Temperature and Cooling Rate: Different polymorphs can be thermodynamically stable at different temperatures. Rapid cooling often yields a less stable (metastable) form, while slow cooling favors the most stable form.[15]
-
Presence of Impurities: Impurities can sometimes inhibit the formation of the most stable polymorph or act as a template for a metastable one.[17]
Strategies for Controlling Polymorphism:
-
Strict Control of Conditions: Maintain a consistent and well-documented protocol for solvent system, temperature profile, and agitation rate.
-
Solvent Screening: Crystallize the compound from a wide variety of solvents with different polarities and hydrogen-bonding capabilities to identify which solvents favor specific forms.
-
Seeding: Introduce seed crystals of the desired polymorph into the supersaturated solution to direct the crystallization outcome.
-
Characterization: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify and characterize the different polymorphic forms.[15]
Experimental Protocol: High-Purity Crystallization via Anti-Solvent Addition
This protocol provides a robust method for purifying 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one using an anti-solvent technique.
Materials:
-
Crude 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
-
Ethanol (ACS Grade or higher)
-
Deionized Water
-
Erlenmeyer flask
-
Magnetic stir bar and stir plate with heating
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude compound. For every 1 gram of crude material, add 5-10 mL of ethanol. Add a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring to approximately 60-70°C. Continue adding small portions of ethanol until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could interfere with crystallization.
-
Anti-Solvent Addition: While the ethanol solution is still warm and stirring, slowly add deionized water dropwise. The water acts as an anti-solvent, reducing the solubility of the organic compound.[3][18]
-
Induce Nucleation: Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the onset of nucleation.
-
Crystal Growth: Stop adding water. Turn off the heat and allow the flask to cool slowly to room temperature while stirring gently. The slow cooling promotes the growth of larger, more perfect crystals, which are typically purer.[3]
-
Maturation: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize the product yield by further decreasing its solubility.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold 1:1 mixture of ethanol/water. Causality: A cold solvent wash removes residual soluble impurities from the crystal surfaces without dissolving a significant amount of the product.[11]
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
References
- Time.is. (2024). Current time information in Pasuruan, ID.
- Fiveable. (2025). 12.3 Polymorphism and its importance in pharmaceutical industry.
- Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Taylor & Francis Online. (2008). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level.
- Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
- APC. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development.
- ResearchGate. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products.
- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
- ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- Benchchem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
- PMC. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity.
- ijprajournal. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- Royal Society of Chemistry. (2020). Continuous Isolation of Active Pharmaceutical Ingredients.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Nature. (2025). Impact of impurities on crystal growth.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- EPFL. (n.d.). Guide for crystallization.
- MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Technobis Crystallization Systems. (2022). Find out how to cope with impurities by using the Crystal16 and Crystalline instruments.
- MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
Sources
- 1. unifr.ch [unifr.ch]
- 2. benchchem.com [benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 16. tandfonline.com [tandfonline.com]
- 17. crystallizationsystems.com [crystallizationsystems.com]
- 18. ijprajournal.com [ijprajournal.com]
Validation & Comparative
Analytical methods for the characterization of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Analytical Comparison Guide: Characterization of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one vs. Standard Halogenated Quinolones
Introduction & Scope
In modern drug discovery, functionalized dihydroquinolinones serve as privileged scaffolds for novel antibacterial fluoroquinolones and highly targeted kinase inhibitors. Among these, 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS: 1935018-00-0, Molecular Weight: 244.06 g/mol )[1] represents a critically important, highly reactive building block[2].
This guide provides an objective, deep-dive comparison of the analytical performance of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one against its non-fluorinated structural analog, 7-Bromo-2,3-dihydroquinolin-4(1H)-one. By examining both chromatographic separation kinetics and advanced spectroscopic markers, researchers can implement robust, self-validating analytical protocols to assure structural integrity before downstream cross-coupling reactions.
Stereoelectronic Causality & Structural Context
Why do we demand rigorous analytical differentiation for the 8-fluoro substitution? The placement of a highly electronegative fluorine atom at the C8 position—orthogonally adjacent to the secondary amine (N1) and the C7 bromine—dramatically alters the molecule’s stereoelectronic profile. The inductive electron-withdrawing effect of the C8-fluorine increases the acidity of the N1 proton and simultaneously polarizes the C7-Br bond, lowering the activation energy for subsequent metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations).
Analytically, this dynamic means that common degradation products or process impurities (such as de-fluorinated analogs or oxidatively aromatized quinolones) possess highly similar mass profiles but distinctly different electron densities. High-resolution UHPLC and multinuclear NMR workflows are strictly required to resolve these nuances.
Caption: Workflow integrating the synthesis of the target quinolone with self-validating analytical checkpoints.
Comparative Analytical Performance (Data Presentation)
The tables below consolidate quantitative baseline data used to empirically distinguish the 8-fluoro target from its standard analog.
Table 1: Comparative Chromatographic Behavior (UHPLC) Conditions: C18 stationary phase, 0.1% Formic Acid in Water/Acetonitrile gradient.
| Analyte Profile | Retention Time (RT) | Resolution (Rs) vs Analog | Peak Tailing Factor (Tf) | ESI-MS Isotope Pattern (M/M+2) |
|---|---|---|---|---|
| 7-Bromo-8-fluoro-2,3-DQ | 4.85 min | - | 1.05 | 244.0 / 246.0 (1:1 ratio) |
| 7-Bromo-2,3-DQ (Analog) | 4.42 min | 3.12 | 1.25 | 226.0 / 228.0 (1:1 ratio) |
Observation: The fluorinated analog exhibits a longer retention time due to the increased lipophilicity imparted by the C-F bond on a reversed-phase column[3]. The tailing factor is also improved (Tf closer to 1.0), as the highly electronegative F atom suppresses the basicity of the adjacent N1 amine, reducing unwanted secondary interactions with residual silanols on the silica matrix.
Table 2: Multinuclear NMR Reference Markers (DMSO-d6)
| Nucleus | Peak Assignment | 7-Bromo-8-fluoro-2,3-DQ | 7-Bromo-2,3-DQ (Analog) | Mechanistic Rationale |
|---|---|---|---|---|
| 1H-NMR | N1-H (Amine) | ~ 7.35 ppm (br s) | ~ 6.90 ppm (br s) | F-inductive effect dramatically deshields the N-H proton[4]. |
| 1H-NMR | C6-H (Aromatic) | ~ 7.15 ppm (dd, J = 8.5, 4.2 Hz) | ~ 6.95 ppm (d, J = 8.5 Hz) | Meta F-H coupling (J ~4.2 Hz) exclusively splits the C6 signal. |
| 19F-NMR | C8-F | -132.5 ppm (s) | N/A | Definitive confirmation of fluorine incorporation. |
Self-Validating Experimental Protocols
To ensure rigorous quality control, the following protocols have been designed as "self-validating systems." This means the analytical sequence itself incorporates internal checkpoints that must pass before any empirical data is considered trustworthy.
Protocol 1: UHPLC-PDA-MS Purity Profiling
Purpose: To quantify compound purity and verify the exact mass utilizing the predictable 1:1 isotopic ratio of the ^79^Br and ^81^Br isotopes.
-
System Suitability Test (SST - Self-Validation Step) :
-
Prepare a resolution solution containing 10 µg/mL of both 7-Bromo-8-fluoro-2,3-DQ and 7-Bromo-2,3-DQ in 50:50 Water:Acetonitrile.
-
Validation Gate: The method is only validated for sample analysis if the calculated resolution (
) between the two peaks is .
-
-
Sample Preparation : Dissolve 2.0 mg of the target batch in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of the rigid bicyclic structure[3]. Dilute 1:10 with the mobile phase.
-
Column Chemistry : Use a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: High theoretical plate counts are necessary to resolve subtle de-halogenated impurities.
-
Mobile Phase Gradient :
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid functions as an ion-pairing agent that suppresses N1 amine ionization in the liquid phase (preventing peak tailing) while acting as a proton donor to enhance [M+H]^+ signal in the positive Electrospray Ionization (ESI+) mode.
-
-
Detection : Run parallel Photodiode Array (PDA) detection at 254 nm and ESI-MS monitoring
150-500[3].
Caption: Step-by-step UHPLC-MS analytical flow highlighting parallel detection methodologies.
Protocol 2: Multinuclear NMR Characterization
Purpose: Absolute confirmation of regional regioisomerism and halogen positioning.
-
Solvent Selection : Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6.
-
Causality: The robust intermolecular hydrogen bonding of the N1-H necessitates a strong hydrogen-bond accepting solvent like DMSO-d6 to prevent signal broadening and allow clear observation of the exchangeable amine proton[4]. Chloroform-d often results in poorly resolved N-H peaks for rigid quinolinones.
-
-
1H-NMR Acquisition : Acquire at
400 MHz. Ensure the sweep width captures the highly deshielded N-H proton (often appearing beyond 7.0 ppm). -
19F-NMR Acquisition : Acquire a proton-decoupled 19F spectrum.
-
Self-Validation Step: A successful synthesis of the 7-Br-8-F regioisomer will yield exactly one distinct fluorine singlet. If multiple peaks are observed in the -110 to -140 ppm range, the batch is contaminated with over-fluorinated or differently substituted regioisomers.
-
References[1] SynQuest Laboratories. "7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 1935018-00-0) Product Specifications." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp0RlaPY5QxHJPbhgZJzzlGD00ol2mBrEoaxWHoV97TdPf0jPsy3sGNBzRikc_SllGP9dGqSGQMORTEObuY4XCpsJd1PDoi3AsBlq4XKYcRSi7-O9A2waQnI_pb6rjeYQlYTiurNuxhN4RpAvldSgkEJtjLSg=[2] ChemSrc. "7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one Standard Physicochemical Data." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzUrLxO_tsrk8vYAS9WDI4_BMvm_1XeJDhRWXQ27PdlFp1WPUZC2pkjO8Q3dZvbsvLF-d6zkuMjWgs5-_PkwxK67j9GX8NdKYkg9m8vRfYl5iZgehPTDGHV9N6xDaQDwUhb6huYQcyex6zkH-7tYGTjg==[3] US Patent 2022/0213070 A1. "Preparation of Dihydro-benzo/isoindol Intermediates and LC-MS/NMR Characterization Standards." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA5EkvRGqe-JrQlRXVmiVzaJP3BGCAMQ-3BiC5R1OSZt-kIIqpYcGZpOsZyMNjFZPQItvp-jt5VlZxNzrdSIvnPRW3CN9dKgaGe9Q8-DDK6zLDtfhX57vP1tffUfEnJqSwP3BNYxAjBHpO1KR1wazTLg25GwAD9vfPJfht2DnxabWPQunE_sJPlZ6BxCExS6TL[4] Parašotas, I. et al. "Synthesis and evaluation of functionalized derivatives: NMR and IR Characterization Protocols in DMSO-d6." ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjfWN41tFm5YU6FXjSL6uGsdMS2h_K9_t5Glh4lX3O7euP1zQkgPrc9OJASGkUXssdt2nTJJGPwba3-3534kYg5M1eleAy4QJrftcbb6xsbBdrlamF6JI1GoAGYT6x3cm7crdGUuB9bE78ebZ9wSnFOJQ1JQ3OZfcDWvwib_dAB3K3lUtISPwIoDIGzhJ5uCMz13SEPHSM7SgywfWeQBF97t8GwBFcph0He17WExPjYHFCjLBqY-W6PcYXYqJ-e0ybFJOTYAtO10H1CMD0-UhCFuF6xNUo2wKiAYSiMGXIOo20gsueguJxJuMUH3-mLxf6PayVnOEANwS5
Sources
- 1. CAS 1935018-00-0 | 4H56-B-54 | MDL MFCD28348548 | 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one | SynQuest Laboratories [synquestlabs.com]
- 2. CAS#:1935018-00-0 | 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one | Chemsrc [chemsrc.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the structural elucidation of novel compounds is a cornerstone of progress. Halogenated quinolinones, in particular, represent a class of heterocyclic molecules with significant therapeutic potential, owing to the influence of halogen substituents on their physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of the spectroscopic analysis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one and its derivatives. By synthesizing data from analogous structures and foundational spectroscopic principles, this document serves as a predictive and instructional resource for researchers engaged in the synthesis and characterization of these and similar molecular entities.
The Analytical Imperative: Understanding the Spectroscopic Signature
The precise characterization of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, a molecule featuring a bicyclic system with both bromine and fluorine substituents, necessitates a multi-faceted spectroscopic approach. The interplay of these halogens, the saturated heterocyclic ring, and the aromatic system creates a unique spectral fingerprint. This guide will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.
A Note on Comparative Analysis
Direct experimental data for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is not extensively available in public literature. Therefore, this guide employs a comparative methodology, drawing on established principles of spectroscopy and data from structurally related quinolinones and fluoroquinolones. This approach provides a robust framework for interpreting the spectra of the title compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, ¹H, ¹³C, and ¹⁹F NMR will provide a detailed map of the proton, carbon, and fluorine environments, respectively.
Expected ¹H NMR Spectral Features
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values.
Table 1: Predicted ¹H NMR Data for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H-1 (N-H) | 8.0 - 9.0 | Broad singlet | 1H | The N-H proton of the amide will be deshielded and may exhibit broadening due to quadrupole effects and exchange. |
| H-5 | 7.5 - 7.8 | Doublet | 1H | Aromatic proton ortho to the carbonyl group, expected to be downfield. |
| H-6 | 7.0 - 7.3 | Doublet | 1H | Aromatic proton coupled to H-5. |
| H-2 | 3.4 - 3.7 | Triplet | 2H | Methylene protons adjacent to the nitrogen, deshielded by the amide. |
| H-3 | 2.7 - 3.0 | Triplet | 2H | Methylene protons adjacent to the carbonyl group. |
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis. DMSO-d₆ is often preferred for compounds with N-H protons as it minimizes proton exchange, resulting in sharper N-H signals.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-4 (C=O) | 190 - 195 | Carbonyl carbon, highly deshielded. |
| C-8a | 145 - 150 | Aromatic carbon adjacent to nitrogen and bearing the C-F bond. |
| C-4a | 125 - 130 | Aromatic carbon at the ring junction. |
| C-5 | 128 - 132 | Aromatic CH carbon. |
| C-6 | 115 - 120 | Aromatic CH carbon. |
| C-7 | 110 - 115 | Aromatic carbon bearing the bromine atom. |
| C-8 | 150 - 155 (d, ¹JCF ≈ 240-250 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |
| C-2 | 40 - 45 | Aliphatic carbon adjacent to nitrogen. |
| C-3 | 35 - 40 | Aliphatic carbon adjacent to the carbonyl group. |
Expected ¹⁹F NMR Spectral Features
The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, likely appearing as a doublet of doublets due to coupling with neighboring aromatic protons.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[1]
Expected Molecular Ion and Isotopic Pattern
For 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (C₉H₇BrFNO), the molecular weight is approximately 243.97 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.
Predicted Fragmentation Pathways
Electron Ionization (EI) is a common technique that leads to extensive fragmentation.[1]
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a softer ionization technique that would likely show a more prominent protonated molecular ion [M+H]⁺ and less fragmentation, which is useful for confirming the molecular weight.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Groups and Electronic Transitions
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[2]
Table 3: Predicted FT-IR Absorption Bands for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3400 | N-H stretch | Secondary amine (amide) |
| 1670 - 1690 | C=O stretch | Amide carbonyl |
| 1580 - 1620 | C=C stretch | Aromatic ring |
| 1200 - 1300 | C-N stretch | Amine |
| 1000 - 1100 | C-F stretch | Aryl fluoride |
| 550 - 650 | C-Br stretch | Aryl bromide |
UV-Vis Spectroscopy: Probing Electronic Transitions
The UV-Vis spectrum will show absorption bands corresponding to the electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the aromatic system and the carbonyl group. The presence of auxochromes like -Br, -F, and -NH- will influence the position and intensity of these absorptions.
Spectroscopic Comparison with Derivatives
The spectroscopic properties of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one will be altered by the introduction of different substituents.
-
Alkylation at N-1: The N-H signal in the ¹H NMR and FT-IR spectra will disappear. The adjacent methylene protons (H-2) will experience a shift in the ¹H NMR spectrum.
-
Substitution on the Aromatic Ring: Additional substituents will introduce further complexity to the aromatic region of the ¹H and ¹³C NMR spectra, with chemical shifts and coupling constants being dependent on the electronic nature and position of the new group.
-
Modification of the Aliphatic Ring: Changes to the 2,3-dihydroquinolin-4(1H)-one core, such as the introduction of a double bond to form a quinolin-4-one, will significantly alter the entire spectroscopic profile, leading to more complex aromatic signals and the appearance of vinylic proton signals in the ¹H NMR spectrum.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.[3]
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence on a 400 MHz or higher field spectrometer. Optimize spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.
-
Data Processing: Process the raw data using appropriate software, applying Fourier transform, phase correction, and baseline correction.
Mass Spectrometry (GC-MS with EI) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Conditions:
-
Injection: 1 µL, splitless injection.
-
Injector Temperature: 250 °C.
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature gradient appropriate to ensure separation and elution of the compound.
-
-
MS Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Data Acquisition: Full scan mode.
-
FT-IR Spectroscopy (KBr Pellet) Protocol
-
Sample Preparation: Thoroughly mix 1-2 mg of the dry sample with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first.[2]
Conclusion
The comprehensive spectroscopic analysis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one and its derivatives relies on the synergistic application of NMR, MS, and IR spectroscopy. While direct data may be sparse, a thorough understanding of fundamental spectroscopic principles and comparative analysis with related structures provides a powerful predictive tool for researchers. This guide offers a foundational framework for the structural elucidation of this important class of compounds, thereby supporting their potential development in various scientific and therapeutic fields.
References
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PubChem. (n.d.). 7-Bromo-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]
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A Comparative Analysis of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one and Other Substituted Quinolones for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide provides an in-depth comparative study of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, a promising but less-studied derivative, against other key quinolinones. By examining their synthesis, biological performance, and mechanisms of action, we aim to furnish researchers with critical insights for the development of novel therapeutics.
Introduction: The Enduring Potential of Quinolones
Quinoline and its derivatives have consistently emerged as a "privileged scaffold" in drug discovery, demonstrating a remarkable breadth of biological activities.[1] These heterocyclic compounds form the core of numerous approved drugs and clinical candidates, with applications spanning anticancer, antibacterial, anti-inflammatory, and antiviral therapies.[2][3] The versatility of the quinolinone ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The introduction of halogen atoms, such as bromine and fluorine, has been a particularly fruitful strategy for enhancing the potency and modulating the selectivity of these compounds.[4]
This guide focuses on a comparative analysis of three specific 2,3-dihydroquinolin-4(1H)-one derivatives:
-
7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (Compound A)
-
6-Bromo-2,3-dihydroquinolin-4(1H)-one (Compound B)
-
8-Fluoro-2,3-dihydroquinolin-4(1H)-one (Compound C)
Through a detailed examination of their synthesis, and a review of established protocols for evaluating their biological activity, this guide will illuminate the structure-activity relationships that govern their therapeutic potential.
Synthesis of Substituted Quinolones: A Methodological Overview
The synthesis of the quinolinone core and its derivatives can be achieved through several established synthetic routes. A common and effective method for the preparation of 2,3-dihydroquinolin-4(1H)-ones is the intramolecular Friedel-Crafts acylation of N-aryl-β-alanine derivatives. This approach offers a versatile and efficient means to construct the core heterocyclic system.
General Synthetic Workflow
The synthesis of the target compounds can be conceptualized in a two-step process, starting from appropriately substituted anilines.
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Validating a New Synthetic Pathway for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one: Continuous Flow vs. Traditional Batch Cyclization
Introduction: The Mechanistic Challenge
In modern medicinal chemistry, the 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structural motif, serving as the foundational core for numerous antibacterial agents (such as fluoroquinolones) and advanced selective kinase inhibitors [1]. The halogenated derivative, 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one , is heavily sought after as a building block. The fluorine atom enhances cellular penetrability and metabolic stability, while the bromine atom provides a highly specific handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling).
However, synthesizing this specific bicycle presents a formidable thermodynamic and kinetic challenge. The established synthetic strategy relies on the intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) of an
Because the target ring is heavily deactivated by the strongly electronegative fluorine and the inductively withdrawing bromine, the ring's nucleophilicity is drastically diminished. Inducing cyclization requires exceptionally harsh acidic activation. This guide objectively compares the traditional Batch Polyphosphoric Acid (PPA) pathway against a next-generation Continuous Flow Microreactor pathway utilizing Eaton's Reagent [2, 3], providing step-by-step methodologies and causality-driven insights.
Comparative Logic: Why Transition to Flow Chemistry?
The Pitfalls of Protocol A: Batch PPA
Traditional protocols rely on Polyphosphoric Acid (PPA) heated to >120 °C. PPA acts as both the solvent and the dehydrating agent. While effective for electron-rich rings, it fails spectacularly for our deactivated substrate. PPA becomes highly viscous at scale, leading to severe thermal gradients. This poor heat transfer causes localized exothermic hotspots (charring), induces the formation of unwanted regioisomers (e.g., 5-bromo-4-fluoro analogs), and ultimately suppresses the isolated yield to sub-50% levels.
The Innovation of Protocol B: Continuous Flow Eaton's Reagent
Eaton's Reagent (
By porting this chemistry into a Continuous Flow PFA Microreactor , we geometrically maximize the surface-area-to-volume ratio [3]. This enables instantaneous heat dissipation, absolute control over the residence time, and immediate in-line quenching. The substrate is exposed to the harsh cyclizing conditions for precisely the time required to close the ring, bypassing the kinetic pathways that lead to degradation.
Caption: Comparative logic of Batch PPA vs. Continuous Flow Eaton's Reagent synthesis.
Quantitative Data Presentation
The table below summarizes the performance validation between the two synthetic paradigms based on repeated 10-gram pilot-scale runs.
| Performance Metric | Protocol A: Batch PPA | Protocol B: Continuous Flow |
| Cyclizing Reagent | Polyphosphoric Acid (PPA) | Eaton's Reagent ( |
| Reactor Temperature | 120 °C | 70 °C |
| Residence / Reaction Time | 5 Hours | 15 Minutes |
| Thermal Control | Poor (Prone to Exotherms) | Excellent (Homogeneous Profiling) |
| Target Isolated Yield | 43 – 48% | > 85% |
| Regioisomeric Purity | ~75% (Requires Column Chrom.) | > 98% (Recrystallization only) |
| E-Factor (Waste Profile) | Very High (Massive Quench Volume) | Low (In-line Optimized Quench) |
Self-Validating Experimental Protocols
Protocol A: Traditional Batch PPA Cyclization (Baseline)
Note: This method is provided to establish the baseline limitations. Ensure heavy duty mechanical stirring is utilized due to immense viscosity spikes.
-
Reagent Preparation: In a 250 mL heavy-walled round-bottom flask equipped with a robust mechanical overhead stirrer, add 50.0 g of commercial Polyphosphoric Acid. Heat the vessel to 80 °C in an oil bath to temporarily reduce the viscosity.
-
Substrate Addition: Slowly add 5.0 g of 3-((3-bromo-2-fluorophenyl)amino)propanoic acid in small portions over 20 minutes to prevent clumping.
-
Activation: Ramp the bath temperature to 120 °C. Maintain rigorous stirring for 5 hours. (Causality: At this temperature, side reactions such as intermolecular condensation compete heavily with the desired intramolecular closure).
-
Quench & Hydrolysis: Remove the flask from the heat. While the mixture is still hot, pour the dark, tarry syrup directly onto 300 g of rapidly stirred crushed ice. Stir for 1 hour to fully hydrolyze the polyphosphates.
-
Neutralization & Extraction: Carefully neutralize the aqueous mixture with concentrated
(aq) until pH 7 is achieved. Extract with Ethyl Acetate ( ). -
Isolation: Dry the organics over anhydrous
, filter, and concentrate. The resulting black residue requires extensive silica gel chromatography (Hexanes/EtOAc) to yield the pure target compound.
Protocol B: Continuous Flow Eaton's Reagent Cyclization (Optimized)
Note: This self-validating system leverages in-line UPLC monitoring to guarantee product conversion prior to phase separation.
-
Stream Preparation:
-
Stream A (Substrate): Dissolve 5.0 g of the precursor acid in 20.0 mL of anhydrous methanesulfonic acid (
) to form a homogenous, pumpable solution. -
Stream B (Activator): Neat Eaton's Reagent (
in ).
-
-
Reactor Priming: Utilize a continuous flow reactor platform equipped with high-precision HPLC pumps and a Perfluoroalkoxy (PFA) coil microreactor module (Internal Volume = 10 mL). Prime the system with neat
and equilibrate the reactor coil at 70 °C. -
Continuous Execution: Engage Pump A and Pump B at equal flow rates of
(Combined flow = ). The streams intersect at a highly efficient PEEK T-Mixer prior to entering the heated coil. This flow rate strictly establishes a 15-minute residence time ( ), selectively driving the Friedel-Crafts acylation without permitting degradation. -
In-Line Quench: Route the acidic effluent directly into a secondary mixing manifold. Feed this manifold via Pump C with ice-cold saturated aqueous
at to instantly and safely neutralize the superacid. -
Phase Separation: Collect the biphasic output in a separator vessel. The product cleanly partitions into the organic layer (upon the addition of continuous DCM).
-
Verification: Concentrate the organic layer. The crude purity natively exceeds 98%, allowing isolation of pure 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one via a simple trituration in cold diethyl ether—completely eliminating the need for chromatography.
Caption: Microfluidic continuous flow reactor setup for Eaton's reagent cyclization.
Conclusion
Validating a synthetic route for heavily deactivated scaffolds like 7-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one requires moving past blunt-force batch heating. By migrating from Batch PPA to a Microfluidic Eaton's Reagent system, synthetic chemists can exploit the potent dehydrating environment of
References
Structural Elucidation Guide: Validating 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Confirming the precise structural integrity of halogenated bicyclic scaffolds is a critical bottleneck in preclinical drug development. For 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one , a highly functionalized intermediate often used in medicinal chemistry, standard 1D analytical techniques frequently fall short. The close proximity of the bromine and fluorine atoms on the aromatic ring, combined with the hydrogenated C2–C3 axis, demands an orthogonal analytical approach to prevent downstream failures in structure-activity relationship (SAR) modeling.
This guide provides a definitive comparison of analytical techniques to verify this scaffold. Designed for analytical chemists and drug development professionals, this document outlines a self-validating system for structural verification aligned with stringent analytical guidelines[1].
Comparing Analytical Alternatives: Selecting the Optimal Strategy
When dealing with a highly functionalized quinolinone[2], no single analytical technique acts as a panacea. The table below objectively compares the three primary modalities used to elucidate the regiochemistry and saturation of halogenated quinolinones.
Methodological Comparison Guide
| Analytical Technique | Primary Output | Pros | Cons | Experimental Causality |
| Multinuclear NMR (1D/2D) | Connectivity & Regiochemistry | Non-destructive; distinguishes positional isomers via scalar F-C and F-H couplings. | Complex spectra; demands high sample purity (>95%) and ~10-20 mg of material. | The scalar coupling of ¹⁹F provides a structural "anchor" to definitively locate C-8, which cannot be achieved via standard ¹H NMR. |
| LC-HRMS (ESI+) | Elemental Formula & Isotopes | Extremely sensitive (<1 mg needed); explicitly confirms mono-bromination via isotope clusters. | Cannot differentiate between positional isomers (e.g., 6-bromo vs. 7-bromo derivatives). | Proving the exact mass and the 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br prevents the mischaracterization of over-oxidized artifacts. |
| Single-Crystal X-ray Diffraction (SC-XRD) | 3D Spatial Resolution | Considered the gold standard for unequivocal, absolute structural determination[3]. | Highly time-consuming; fully dependent on the ability to grow high-quality diffractable crystals. | Validates the planar geometry of the aromatic ring vs. the puckered conformation of the 2,3-dihydro ring. |
Orthogonal Workflow for Structural Verification
To ensure maximum scientific integrity, the analytical processes must act as a self-validating system . The following diagram visualizes the interconnected logic used to confirm the structure of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. The workflow cascades from broad elemental confirmation down to exact atomic connectivity.
Fig 1: Orthogonal structural verification workflow for halogenated quinolinones.
Step-by-Step Methodologies
To establish trustworthiness in your characterization data, the experimental protocol must explicitly link what is being done to why it is being done.
Step 1: Isotopic & Mass Verification via LC-HRMS
Before committing to time-intensive NMR analysis, you must validate the elemental boundaries.
-
Preparation: Dissolve 0.1 mg of the analyte in LC-MS grade Methanol/Water (1:1) with 0.1% Formic Acid.
-
Execution: Inject 1 µL into an LC-HRMS system operating in positive electrospray ionization mode (ESI+).
-
Causality & Data Interpretation: Analyze the base peak. Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Self-Validation: If the mass spectrum does not exhibit the hallmark doublet peak separated by exactly 2.0 Da (m/z ~243.97 and 245.97), the synthesis failed or dimerization occurred. Only once the molecular formula (C₉H₇BrFNO) is secured can you proceed.
Step 2: Core Saturation Assessment via 1D ¹H NMR
You must prove the quinolinone is a 2,3-dihydro analog, not a fully oxidized 4-quinolone.
-
Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆.
-
Execution: Acquire a standard 1D ¹H NMR spectrum (minimum 400 MHz).
-
Causality & Data Interpretation: Look to the aliphatic region (2.5–3.5 ppm). A fully oxidized quinolone will show vinylic protons (>6.0 ppm). Self-Validation: The presence of two distinct triplet-like multiplets integrating to 2H each (corresponding to C-2 and C-3 methylene protons) unequivocally confirms the reduction state of the heterocyclic ring.
Step 3: Regiochemical Mapping via 1D ¹³C and 2D HMBC
Confirming the relative positioning of the Br (C-7) and F (C-8) atoms is notoriously difficult because they are adjacent. This relies heavily on multidimensional NMR arrays such as Heteronuclear Multiple Bond Correlation (HMBC)[4].
-
Execution: On the same DMSO-d₆ sample, acquire a ¹³C{¹H} spectrum, a ¹⁹F spectrum, and a 2D ¹H-¹³C HMBC spectrum.
-
Causality & Data Interpretation: Fluorine acts as a powerful analytical anchor because it exhibits strong scalar coupling (J-coupling) to carbon.
-
Identify the carbon doublet with an immense ¹J_CF coupling (~240–250 Hz); this is explicitly C-8.
-
Use the HMBC cross-peaks to track long-range correlations from the aromatic protons (H-5, H-6) through the conjugated system[4]. The carbon signal for C-7 (bound to Br) will not show C-F splitting but will show a diagnostic ³J correlation from H-5. Self-Validation: If the carbon adjacent to the fluorine does not align with the sterics of the expected HMBC map, the halogens have scrambled.
-
Expected Quantitative Experimental Data
Synthesizing the theoretical data provides a structural benchmark for analytical comparison.
Mass Spectrometry (LC-HRMS) Data Benchmark
| Analyte Form | Expected Molecular Formula | Expected m/z[M+H]⁺ | Diagnostic Significance |
| Target Analyte (⁷⁹Br) | C₉H₈⁷⁹BrFNO | 243.9775 | Confirms exact organic framework without fragmentation. |
| Target Analyte (⁸¹Br) | C₉H₈⁸¹BrFNO | 245.9755 | Yields a ~1:1 peak ratio with ⁷⁹Br, validating a single bromine inclusion. |
Multinuclear NMR Data Benchmark (DMSO-d₆)
| Nucleus | Target Assignment | Expected Shift (δ) & Multiplicity | Causal Significance |
| ¹⁹F | F at C-8 | δ -135.4 ppm (dd, 1F) | Verifies the single fluorination site. |
| ¹H | C2-H₂, C3-H₂ | δ 3.45 (t, 2H), δ 2.60 (t, 2H) | Confirms the dihydrogenated state of the heterocyclic ring. |
| ¹³C | C-8 (F-bound) | δ 152.3 (d, ¹J_CF ~245 Hz) | The massive ¹J scalar coupling acts as an immovable reference point for assigning adjacent C-7 (Br-bound). |
References
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Stereochemical Divergence in Antimicrobial Pharmacology: A Biological Efficacy Guide to Fluoroquinolone Isomers
As drug development increasingly leans into precision pharmacology, the isolation of pure enantiomers from legacy racemic mixtures—a process known as a "chiral switch"—has proven vital for optimizing efficacy and minimizing off-target toxicity[1]. Within the fluoroquinolone class, the divergence between the efficacy of racemic ofloxacin and its pure isomers serves as the foundational model for stereoselective target engagement[2].
This technical guide dissects the biological efficacy between fluoroquinolone isomers—specifically comparing the racemate ofloxacin, its highly active S-(-)-enantiomer (levofloxacin), and its largely inactive R-(+)-enantiomer (D-ofloxacin).
Molecular Chiral Switching: The Ofloxacin Paradigm
Fluoroquinolones are synthetic, broad-spectrum bactericidal antibiotics whose primary mechanism involves the inhibition of two essential type IIA topoisomerases: DNA gyrase and topoisomerase IV[3]. These enzymes are necessary to manage DNA topology during replication and transcription[4].
Ofloxacin exhibits optical isomerism due to a single asymmetric carbon atom at the C-3 position of its oxazine ring[5]. Historically marketed as a 50:50 racemic mixture, researchers later identified that the biological potency resided almost entirely in the S-(-)-enantiomer[2]. The S-isomer, levofloxacin, aligns its C-3 methyl group perfectly within the water-metal ion bridge of the topoisomerase-DNA cleavage complex. Conversely, the R-(+)-isomer faces severe steric hindrance, leading to a profound loss of binding affinity. Consequently, levofloxacin has been shown to be 8 to 128 times more biologically active than D-ofloxacin[2][5].
Fig 1: Stereoselective binding pathways of fluoroquinolone isomers targeting the cleavage complex.
Biological Efficacy Comparison Matrix
Because the racemic ofloxacin is a 1:1 mixture of the active and inactive enantiomers, the purified S-isomer (levofloxacin) consistently demonstrates a two-fold greater potency across biological assays compared to the racemate[1]. The comparative data below demonstrates this mathematical and biological certainty across Gram-positive, Gram-negative, and enzymatic benchmarks.
| Organism / Enzyme Target | Metric | Ofloxacin (Racemate) | Levofloxacin (S-Isomer) | D-ofloxacin (R-Isomer) |
| Staphylococcus aureus (Gram-positive) | MIC (µg/mL) | ~0.50 | ~0.25 | >16.0 |
| Escherichia coli (Gram-negative) | MIC (µg/mL) | ~0.06 | ~0.03 | >2.0 |
| M. tuberculosis DNA Gyrase | IC₅₀ (mg/L) | ~28.0 | 13.9 | >400.0 |
(Data synthesis derived from established pharmacological profiles of standard fluoroquinolones[2][6][7])
Self-Validating Methodologies for Potency Quantification
To robustly quantify the performance discrepancy between isomers in a drug development setting, scientists employ two distinct experimental axes: phenotypic inhibition (MIC) and molecular target suppression (DNA Supercoiling).
Protocol 1: Cation-Controlled Microbroth Dilution (Phenotypic Assay)
The Minimum Inhibitory Concentration (MIC) assay relies heavily on environmental parameters. Because fluoroquinolones are highly prone to chelating divalent cations—which form inert molecular complexes that artificially deflate the drug's apparent potency—the choice of growth media is critical[7][8].
-
Media Preparation: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]. Causality: Strict regulation of Mg²⁺ and Ca²⁺ prevents variable chelation, ensuring the measured MIC reflects the true biological efficacy of the isomer rather than media inconsistencies.
-
Inoculum Standardization: Standardize bacterial suspensions (S. aureus or E. coli) to exactly 5 × 10⁵ CFU/mL. Causality: Fluoroquinolones exhibit an inoculum effect; higher bacterial densities can falsely shift the MIC curve upward.
-
Compound Dosing: Prepare a 2-fold serial dilution of levofloxacin, ofloxacin, and D-ofloxacin using DMSO as the primary solvent (final DMSO concentration <1%).
-
Self-Validation Controls: Include a solvent-only well (to prove DMSO vehicle non-toxicity) and a drug-free bacterial well (positive growth control) to mathematically validate the baseline growth metric.
Protocol 2: ATP-Dependent DNA Supercoiling Inhibition (Enzymatic Assay)
To directly observe stereoselective interactions at the active site, the functional inhibition of DNA gyrase is measured. DNA gyrase normally introduces negative supercoils into relaxed DNA molecules[6].
-
Complex Assembly: Combine 0.2 µg of relaxed pBR322 plasmid DNA with purified target GyrA and GyrB subunits[6].
-
Isomer Introduction: Introduce the fluoroquinolone isomers at a dose-response gradient (e.g., 3.13 to 50 mg/L)[6].
-
Catalytic Initiation: Add 1 mM ATP to the reaction mixture. Causality: DNA gyrase is strictly an ATP-dependent enzyme[6]. Omitting ATP in a dedicated negative control lane serves as an internal validation to prove that any supercoiling observed in other lanes is exclusively enzyme-driven.
-
Reaction Quenching: Stop the reaction using EDTA (to strip Mg²⁺) and Proteinase K. Causality: Fluoroquinolones work by trapping the gyrase-DNA complex[7][9]. Without Proteinase K digestion to degrade the bulky enzyme, the trapped plasmid cannot physically migrate out of the gel wells during electrophoresis, leading to falsely quantified IC₅₀ values.
-
Electrophoresis & Densitometry: Run the digested products on a 0.8% agarose gel[6]. The IC₅₀ is calculated by quantifying the disappearance of the supercoiled DNA band relative to the untreated control.
Fig 2: Self-validating DNA supercoiling assay workflow for quantifying topoisomerase inhibition.
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Benchmarking a Novel Chemical Entity: A Comparative Guide for 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one Against Known Tankyrase Inhibitors
This guide provides a comprehensive framework for characterizing a novel chemical entity (NCE), exemplified by 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, against established chemical probes targeting the Wnt/β-catenin signaling pathway. Due to the nascent understanding of this particular NCE, we propose a rigorous benchmarking workflow against the well-characterized tankyrase inhibitors XAV939, IWR-1, and G007-LK. This approach will serve to elucidate its potential mechanism of action, potency, and selectivity, thereby evaluating its utility as a chemical probe for researchers in oncology, developmental biology, and regenerative medicine.
The Rationale for a Comparative Approach
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers and developmental disorders.[1][2] Tankyrase (TNKS) enzymes, TNKS1 and TNKS2, are key positive regulators of this pathway.[3] They mediate the poly-ADP-ribosylation (PARsylation) of Axin, a core component of the β-catenin destruction complex, targeting it for proteasomal degradation.[1][3] Inhibition of tankyrase stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling.[1][3]
Given the therapeutic potential of modulating this pathway, numerous tankyrase inhibitors have been developed and characterized, providing a robust set of tools for comparison.[3][4][5][6] By benchmarking a novel compound like 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one against these established probes, we can systematically assess its on-target efficacy and potential off-target effects.
The Benchmark Probes: A Mechanistic Overview
Our comparative analysis will utilize three well-established tankyrase inhibitors:
-
XAV939: A potent inhibitor of both TNKS1 and TNKS2 with IC₅₀ values in the low nanomolar range (11 nM and 4 nM, respectively).[3] It acts by stabilizing Axin, thereby promoting the degradation of β-catenin and inhibiting Wnt pathway signaling.[3][7]
-
IWR-1: Another widely used tankyrase inhibitor that stabilizes the Axin-scaffolded destruction complex, leading to increased β-catenin phosphorylation and degradation.[5][8] It exhibits an IC₅₀ of approximately 180 nM for inhibiting Wnt/β-catenin signaling.[5]
-
G007-LK: A highly potent and selective tankyrase inhibitor with IC₅₀ values of 46 nM for TNKS1 and 25 nM for TNKS2.[4][6] It effectively suppresses Wnt signaling in cellular models and has demonstrated in vivo efficacy in reducing tumor growth.[9][10]
A Rigorous Benchmarking Workflow
To thoroughly characterize our NCE, a multi-faceted experimental approach is essential. This workflow is designed to move from in vitro enzymatic activity to cellular target engagement and downstream functional consequences.
Caption: A logical workflow for the comprehensive benchmarking of a novel chemical entity.
Part 1: In Vitro Enzymatic Assays - Determining Potency
The initial step is to ascertain the direct inhibitory effect of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one on the enzymatic activity of TNKS1 and TNKS2. This is crucial for establishing its potency and provides a primary basis for comparison with the benchmark probes.
Experimental Protocol: In Vitro Tankyrase Activity Assay (Chemiluminescent)
This protocol is adapted from commercially available kits designed to measure tankyrase activity.[11][12]
-
Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARsylation.
-
Compound Preparation: Prepare serial dilutions of the NCE and the benchmark inhibitors (XAV939, IWR-1, G007-LK).
-
Enzyme Reaction: Add recombinant TNKS1 or TNKS2 enzyme to the wells along with a biotinylated NAD+ mixture.
-
Incubation: Incubate the plate to allow the enzymatic reaction (PARsylation of histones) to proceed.
-
Detection: Add streptavidin-HRP, which binds to the biotinylated ADP-ribose chains on the histones. Following this, add a chemiluminescent substrate.
-
Measurement: Read the chemiluminescence using a plate reader. The signal intensity is proportional to the tankyrase activity.
-
Data Analysis: Calculate the IC₅₀ values for each compound by plotting the percentage of inhibition against the compound concentration.
Part 2: Cellular Target Engagement - Confirming Interaction in a Biological Context
Demonstrating that a compound can bind to its intended target within a living cell is a critical validation step.[13] Cellular thermal shift assays (CETSA) or NanoBRET™ Target Engagement assays are powerful techniques for this purpose.[14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., SW480, which has a high level of Wnt signaling) and treat with the NCE or benchmark inhibitors at various concentrations.
-
Heating: Heat the cell lysates to a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Analysis: Analyze the amount of soluble tankyrase in the supernatant at each temperature using Western blotting.
-
Data Analysis: The binding of a ligand (the inhibitor) to a protein (tankyrase) typically increases its thermal stability. A shift in the melting curve to a higher temperature indicates target engagement.
Part 3: Cellular Functional Assays - Measuring Downstream Effects
The ultimate test of a chemical probe's utility is its ability to modulate the biological pathway of interest. For tankyrase inhibitors, this is typically measured by a decrease in Wnt/β-catenin signaling.
Experimental Protocol: β-Catenin Reporter Assay
-
Cell Line: Utilize a cell line (e.g., HEK293) that has been engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter.
-
Treatment: Treat the cells with the NCE and benchmark inhibitors at various concentrations.
-
Wnt Pathway Activation: Stimulate the Wnt pathway, for example, with Wnt3a conditioned media.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity.
-
Data Analysis: A decrease in luciferase activity indicates inhibition of the Wnt/β-catenin signaling pathway. Calculate the IC₅₀ for the inhibition of the signaling pathway.
Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway.[2][16][17]
Part 4: Selectivity Profiling - Assessing Specificity
An ideal chemical probe should be highly selective for its intended target to avoid confounding off-target effects. Since tankyrases belong to the larger family of poly (ADP-ribose) polymerases (PARPs), it is crucial to assess the NCE's activity against other PARP family members.[18]
Experimental Protocol: PARP Family Selectivity Screen
This can be performed using a panel of commercially available enzymatic assays for different PARP family members (e.g., PARP1, PARP2).[19]
-
Assay Panel: Utilize a panel of in vitro enzymatic assays for various PARP family members.
-
Compound Testing: Test the NCE and benchmark inhibitors at a fixed high concentration (e.g., 10 µM) against each PARP enzyme.
-
Data Analysis: Determine the percentage of inhibition for each enzyme. Compounds with high inhibition of tankyrases and low inhibition of other PARPs are considered more selective.
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in a tabular format.
Table 1: Comparative Benchmarking Data (Hypothetical)
| Compound | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Cellular Wnt IC₅₀ (nM) | PARP1 Inhibition @ 10 µM (%) |
| 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one (NCE) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| XAV939 | 11 | 4 | ~50 | < 10 |
| IWR-1 | >1000 | >1000 | 180 | < 5 |
| G007-LK | 46 | 25 | 50 | < 5 |
Interpretation of Hypothetical Results:
The hypothetical data in Table 1 would allow for a direct comparison of the NCE to the established probes. For instance, if the NCE exhibits low nanomolar IC₅₀ values for TNKS1 and TNKS2, comparable to XAV939 and G007-LK, it would suggest high potency. A low cellular Wnt IC₅₀ would confirm its ability to modulate the pathway in a cellular context. Finally, low percentage inhibition of PARP1 would indicate good selectivity.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking a novel chemical entity, 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, against known tankyrase inhibitors. By following this structured workflow, researchers can generate the necessary data to evaluate its potential as a chemical probe for studying the Wnt/β-catenin signaling pathway. The combination of in vitro enzymatic assays, cellular target engagement studies, functional cellular assays, and selectivity profiling provides a robust framework for characterizing any new chemical entity and establishing its utility for the scientific community.
References
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- 23. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling of novel chemical entities, such as 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, a halogenated quinolinone derivative, demands a rigorous and scientifically grounded approach, especially concerning waste disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the protection of personnel and the environment.
The procedures outlined here are built on the foundational principles of chemical safety and regulatory compliance. The core tenet is that all chemical waste, particularly for compounds with incomplete toxicological profiles, must be treated as hazardous unless proven otherwise.
Hazard Assessment and Core Principles
Fundamental Disposal Prohibitions:
-
DO NOT dispose of this compound or its solutions down the sanitary sewer (sink).[7][8][9] Halogenated organic compounds can be toxic to aquatic life and may interfere with wastewater treatment processes.
-
DO NOT allow for disposal via evaporation in a fume hood. This merely transfers the hazard to the atmosphere and is illegal.[10]
-
DO NOT mix this waste with incompatible materials. For instance, keep it segregated from strong acids, bases, and oxidizing agents to prevent unforeseen reactions.[11][12]
-
DO NOT dispose of any contaminated materials, including empty containers, in the regular trash unless they have been properly decontaminated.[10][13]
Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step in the waste disposal workflow. Due to the presence of bromine and fluorine, 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one and any materials contaminated with it must be classified as Halogenated Organic Waste .
This distinction is crucial because halogenated wastes require specific disposal methods, typically high-temperature incineration, which is more costly and energy-intensive than methods used for non-halogenated solvents (which can sometimes be used as fuel additives).[14][15] Mixing waste streams leads to the entire volume being treated under the more stringent and expensive protocol.
The following diagram outlines the initial decision process for waste segregation at the laboratory bench.
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- 15. researchgate.net [researchgate.net]
Personal protective equipment for handling 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
As a Senior Application Scientist, I understand that scaling a drug development program requires more than just acquiring high-purity building blocks—it demands mastery over the micro-logistics of handling them.
7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a potent, halogenated bicyclic heterocycle highly valued in the synthesis of novel quinolone derivatives. However, the exact structural features that make it a powerful synthetic tool—its heavy halogenation—also dictate strict operational and safety protocols.
The following guide is designed to provide your laboratory with a self-validating, causally driven operational blueprint for safely handling, processing, and disposing of this specific compound.
Physico-Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the structural causality behind the compound's hazards. The presence of the C7-Bromine and C8-Fluorine atoms significantly alters the electron density of the quinolinone core, rendering the molecule highly lipophilic.
| GHS Hazard Code | Description | Causality & Operational Impact |
| H302 | Harmful if swallowed | Typical for bioactive nitrogenous heterocycles; requires strict segregation from consumable areas[1]. |
| H315 | Causes skin irritation | The compound's lipophilicity allows it to embed in the lipid bilayers of the stratum corneum[2]. Critical Note: If solubilized in carrier solvents (DMSO, DMF, DCM), the solvent acts as a permeation enhancer, driving the halogenated core directly into the bloodstream. |
| H319 | Causes serious eye irritation | Particulate dust interacts directly with ocular moisture, generating localized, low-level hydrohalic irritation[1]. |
| H335 | May cause respiratory irritation | Fine powder formulation carries a risk of mucosal adherence in the respiratory tract, causing chronic inflammation[1],[2]. |
Personal Protective Equipment (PPE) Systems
Given the permeation mechanics described above, standard laboratory PPE is insufficient. The following table outlines the required protective gear and the scientific rationale behind each choice.
| PPE Category | Specification | Structural Rationale |
| Hands | Double-Gloving System: Inner Nitrile (4 mil) + Outer Chloroprene (8 mil) | Nitrile provides base particulate protection but degrades rapidly against organic carrier solvents. The outer chloroprene layer resists the solvent, preventing the dissolved compound from bypassing the barrier. |
| Eyes | Tight-fitting Chemical Splash Goggles | Standard safety glasses with side shields allow aerosolized particulates to drift underneath the rim. Tight-fitting goggles neutralize the H319 hazard. |
| Respiration | N95 Particulate Respirator (or Fume Hood) | If handled outside a hood (highly discouraged), the H335 inhalation hazard necessitates N95-level filtration to trap fine, aerodynamically light powders. |
| Body | Flame-resistant lab coat (Nomex) + Non-porous apron | Prevents trace static powder from clinging to standard cotton lab coats and being transported outside the designated synthesis area. |
Self-Validating Operational Protocol
Expert laboratory handling relies on self-validating systems —procedural steps that inherently prove their own success or failure before you proceed. Execute the following workflow when synthesizing with 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one.
Step 1: Environmental Validation (Airflow) Before opening the chemical container, engage the chemical fume hood. Tape a lightweight tissue (Kimwipe) to the bottom of the sash.
-
Validation: A consistent, 45-degree inward pull of the tissue visually validates negative pressure. If the tissue drops or flutters outward, do not proceed.
Step 2: Micro-Leak Glove Verification Don your inner nitrile gloves. Take your outer chloroprene gloves, inflate them by swinging them through the air, and tightly roll the cuff to trap the air inside.
-
Validation: Squeeze the inflated glove. If you hear a hiss or see deflation, the glove has a micro-puncture. Discard and test a new pair before donning.
Step 3: Anti-Static Weighing Halogenated powders frequently generate electrostatic charge, causing them to "jump" from the spatula and contaminate the balance area.
-
Action: Use a zero-volt anti-static ionizer gun on your metallic spatula and weighing boat before transferring the powder.
-
Validation: Place the boat on the analytical balance. If the decimal reading drifts continuously, static charge is still present. Re-ionize until the digital reading locks instantly.
Step 4: UV-Decontamination Check After transferring the powder to your reaction vessel and sealing it, swab the balance pan and surrounding hood surface with methanol.
-
Validation: Illuminate the cleaned area with a 365 nm UV lamp. Many quinolinone derivatives exhibit distinct fluorescence. The absolute absence of fluorescence visually validates that the area is 100% decontaminated.
Halogenated Waste Segregation & Disposal Plan
The disposal of 7-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one waste requires absolute precision. Mixing non-halogenated solvents with halogenated waste is a critical logistical error that will drastically increase your facility's disposal costs[3].
The Causality of Halogenated Disposal: Standard chemical waste can often be blended for industrial fuel. However, the combustion of halogens (Fluorine, Bromine) produces highly toxic, corrosive hydrofluoric (HF) and hydrobromic (HBr) acids[4]. Therefore, halogenated waste must be routed to specialized, high-temperature chemical incinerators equipped with alkaline scrubbers to neutralize these off-gases[4].
Step-by-Step Disposal Plan:
-
Container Segregation: Dedicate a specific high-density polyethylene (HDPE) carboy explicitly labeled "Halogenated Solvent Waste"[5].
-
Incompatibility Check: Validate that no strong bases, heavy metals, or alkali metals have been added to this container, as halogenated solvents can undergo violent exothermic reactions with these agents[5].
-
Decanting: Pour the post-reaction quench and organic layers containing the dissolved quinolinone exclusively into this dedicated container. Do not add your initial acetone glassware rinses to this container.
-
Volume Control: Fill the carboy only to 80% capacity.
-
EPA Handoff: Submit the waste manifest to your EH&S department, explicitly noting the presence of Fluorine and Bromine to ensure correct routing to a scrubber-equipped facility[4].
Visual Summary
Below is the structured workflow summarizing the handling and segregation protocols:
Workflow for handling, synthesis, and specialized disposal of the halogenated quinolinone.
References
-
Title: Halogenated Solvents in Laboratories. Source: Washington State University Environmental Health & Safety. URL: [Link]
-
Title: Guidelines for Solvent Waste Recycling & Disposal. Source: AllSource Environmental. URL: [Link]
-
Title: Waste Disposal for Medical Device Manufacturers. Source: General Kinematics. URL: [Link]
-
Title: Regulated Chemical Waste: Halogenated Solvents. Source: Temple University Environmental Health and Radiation Safety. URL: [Link]
-
Title: 7-Bromo-2,3-dihydroquinolin-4(1H)-one | C9H8BrNO. Source: PubChem, National Library of Medicine. URL: [Link]
-
Title: GHS Classification Summary. Source: PubChem, National Library of Medicine. URL: [Link]
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- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
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- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
